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  • Product: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde
  • CAS: 53700-95-1

Core Science & Biosynthesis

Foundational

Synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Starting Materials, Mechanistic Pathways, and Validated Protocols

Executive Summary The molecule 4,5-dimethyl-1H-pyrrole-2-carbaldehyde (also referred to as 5-formyl-2,3-dimethylpyrrole) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4,5-dimethyl-1H-pyrrole-2-carbaldehyde (also referred to as 5-formyl-2,3-dimethylpyrrole) is a highly versatile heterocyclic building block. It serves as a critical precursor in the synthesis of 1,7-disubstituted boron dipyrromethene (BODIPY) dyes, porphyrins, and advanced optoelectronic materials[1]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical synthetic routes, focusing on the causality, thermodynamics, and self-validating protocols required to scale this molecule from basic precursors.

The most atom-economical and scalable route avoids the classical, multi-step Knorr pyrrole synthesis. Instead, it leverages a two-phase campaign: the Trofimov reaction to construct the core 2,3-dimethylpyrrole, followed by a highly regioselective Vilsmeier-Haack formylation [2].

Strategic Retrosynthetic Analysis

In designing the synthesis of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde, the primary challenge is achieving precise regiocontrol on the pyrrole ring.

Classical methods (like the Paal-Knorr or Knorr syntheses) often yield ester-protected pyrroles that require harsh saponification and thermal decarboxylation—steps that severely degrade the electron-rich pyrrole core. By utilizing the Trofimov reaction, we can directly synthesize an α -free pyrrole (2,3-dimethylpyrrole) from inexpensive aliphatic precursors. Because pyrroles undergo electrophilic aromatic substitution preferentially at the α -position due to superior resonance stabilization of the Wheland intermediate, the subsequent Vilsmeier-Haack formylation will exclusively target the C-5 position, yielding the desired target[1].

G A 2-Butanone + Hydroxylamine C 2,3-Dimethylpyrrole (Intermediate) A->C Trofimov Reaction B Acetylene Gas (KOH/DMSO) B->C E 4,5-Dimethyl-1H-pyrrole- 2-carbaldehyde C->E Formylation D POCl3 + DMF (Vilsmeier Reagent) D->E

Figure 1: Forward synthesis pathway for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Workflow 1: Synthesis of the Precursor (2,3-Dimethylpyrrole)

The Trofimov reaction is a highly efficient, superbase-catalyzed annulation that constructs the pyrrole ring from a ketone oxime and an alkyne[3].

Primary Starting Materials
  • 2-Butanone & Hydroxylamine Hydrochloride: Precursors for the in situ generation of 2-butanone oxime.

  • Acetylene Gas: The alkyne source.

  • KOH / DMSO: The superbasic medium required to drive the sigmatropic rearrangement.

Validated Experimental Protocol

Step 1: Oxime Formation

  • Charge a 1 L round-bottom flask with 500 mL of dimethyl sulfoxide (DMSO).

  • Add hydroxylamine hydrochloride (0.484 mol) and sodium bicarbonate (0.484 mol).

  • Introduce 2-butanone (0.484 mol) to the stirring solution and maintain at ambient temperature for 16 h.

  • Causality & Validation: The bicarbonate base neutralizes the hydrochloride salt, liberating free nucleophilic hydroxylamine to attack the ketone. The reaction acts as a self-validating system: the continuous evolution of CO2​ gas indicates active neutralization. The complete cessation of effervescence serves as a macroscopic visual cue that the oxime formation is complete[3].

Step 2: Trofimov Cyclization

  • Heat the reaction mixture to 105 °C.

  • Introduce acetylene gas into the system (Caution: Highly flammable/explosive).

  • Stir until TLC indicates the complete consumption of the oxime.

  • Causality & Validation: The KOH/DMSO superbase deprotonates the oxime, promoting a nucleophilic attack on the acetylene triple bond. A subsequent [3,3]-sigmatropic rearrangement forces the cyclization into the aromatic 2,3-dimethylpyrrole. The high temperature (105 °C) is thermodynamically required to overcome the activation barrier of the sigmatropic shift[3].

Workflow 2: Regioselective Vilsmeier-Haack Formylation

With the 2,3-dimethylpyrrole isolated, the next phase is the regioselective installation of the aldehyde group at the C-5 position using the Vilsmeier-Haack reaction[2].

Primary Starting Materials
  • 2,3-Dimethylpyrrole: The electron-rich aromatic substrate.

  • Phosphorus Oxychloride ( POCl3​ ) & N,N-Dimethylformamide (DMF): The reagents that combine to form the active electrophile.

VH N1 DMF + POCl3 N2 Chloroiminium Ion (Vilsmeier Reagent) N1->N2 0 °C, Activation N3 Electrophilic Aromatic Substitution at C-5 N2->N3 + 2,3-Dimethylpyrrole N4 Iminium Intermediate N3->N4 N5 Aqueous Hydrolysis (Basic Workup) N4->N5 N6 4,5-Dimethyl-1H-pyrrole- 2-carbaldehyde N5->N6 Yields Aldehyde

Figure 2: Mechanistic workflow of the Vilsmeier-Haack formylation.

Validated Experimental Protocol

Step 1: Vilsmeier Reagent Generation

  • Cool 30 mL of anhydrous DMF to 0 °C in an ice-water bath.

  • Add POCl3​ (approx. 3 molar equivalents relative to the pyrrole) dropwise via a pressure-equalizing funnel.

  • Causality & Validation: The reaction between DMF and POCl3​ to form the chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent) is violently exothermic. Maintaining the system at 0 °C prevents the thermal degradation of this highly reactive electrophile. The formation of a pale-yellow/orange complex visually validates the successful generation of the active species[2].

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 2,3-dimethylpyrrole (0.350 mol) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the cooled Vilsmeier reagent.

  • Remove the ice bath and allow the mixture to warm to ambient temperature, stirring for 16 h.

  • Causality & Validation: The electron-rich pyrrole attacks the iminium carbon. The substitution occurs exclusively at the α -position (C-5) because the resulting positive charge in the intermediate is optimally stabilized by the adjacent nitrogen atom[1].

Step 3: Hydrolysis and Isolation

  • Quench the reaction via the rapid addition of aqueous sodium carbonate ( Na2​CO3​ , 1.05 mol).

  • Wait for the extreme effervescence to subside.

  • Heat the resulting solution to 100 °C and stir for 1 h.

  • Causality & Validation: The initial quench neutralizes the highly acidic byproducts (HCl and phosphoric acid). If the acidic mixture is heated directly, the electron-rich pyrrole will undergo rapid, acid-catalyzed polymerization (yielding black tar). The cessation of effervescence acts as a critical safety and validation checkpoint, confirming the system is basic. Only then is the system heated to 100 °C, providing the thermal energy required to hydrolyze the stable iminium intermediate into the final 4,5-dimethyl-1H-pyrrole-2-carbaldehyde[2].

Quantitative Data Summary

To ensure reproducibility across scaling efforts, the following table summarizes the kinetic and thermodynamic parameters of the synthetic campaign:

Workflow StepStarting MaterialReagents / SolventsTemperatureTimeTypical Yield
Oxime Formation 2-Butanone NH2​OH⋅HCl , NaHCO3​ , DMSOAmbient16 hN/A (in situ)
Trofimov Cyclization 2-Butanone OximeAcetylene gas, KOH, DMSO105 °C~4-6 h30–45%
Vilsmeier Reagent Prep DMF POCl3​ 0 °C30 minN/A (in situ)
Formylation 2,3-DimethylpyrroleVilsmeier Reagent0 °C to RT16 h60–75%
Hydrolysis Iminium Intermediate Na2​CO3​ (aq), Heat100 °C1 hN/A (Final Step)

References

  • 1,7-Dihalogenated BODIPYs: Synthesis, Structure and Photophysics The Journal of Organic Chemistry (2025)[Link]

  • 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties The Journal of Organic Chemistry (2011)[Link]

Sources

Exploratory

The Genesis and Evolution of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide for the Modern Researcher

Abstract The substituted pyrrole-2-carbaldehyde core is a privileged scaffold in medicinal chemistry and materials science, underpinning the structure of numerous natural products and synthetic compounds with profound bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The substituted pyrrole-2-carbaldehyde core is a privileged scaffold in medicinal chemistry and materials science, underpinning the structure of numerous natural products and synthetic compounds with profound biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of this pivotal class of molecules. We delve into the seminal synthetic methodologies that enabled their creation, from the classical name reactions of the 19th and early 20th centuries to modern, more sustainable approaches. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a critical analysis of the causality behind experimental choices and the evolution of synthetic strategies.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of biologically active molecules. The introduction of a formyl group at the C2 position imparts a unique chemical reactivity, serving as a versatile handle for further molecular elaboration. This "pyrrole-2-carbaldehyde" moiety is a key feature in many natural products, pharmaceuticals, and functional materials.[1] Its importance cannot be overstated, as it provides a gateway to a diverse chemical space with applications ranging from anticancer agents to advanced polymers.[2]

Substituted pyrrole-2-carbaldehydes are found in a variety of natural sources, including fungi, plants, and marine microorganisms.[1][3] A well-known example is pyrraline, a biomarker for diabetes, which is formed in vivo through the Maillard reaction between glucose and amino acids.[1][4] The pyrrole-2-carbaldehyde framework is also a crucial intermediate in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, and the multi-targeted receptor tyrosine kinase inhibitor, sunitinib, used in cancer therapy.[2][5]

This guide will navigate the historical landscape of their discovery and the development of synthetic methods that have made these vital compounds accessible to the scientific community.

A Historical Perspective: From Discovery to Synthetic Emergence

The journey of substituted pyrrole-2-carbaldehydes begins with the discovery of the parent pyrrole ring itself.

  • 1834: Friedlieb Ferdinand Runge first identifies pyrrole as a component of coal tar.[6]

  • 1857: Pyrrole is isolated from the pyrolysis of bone. Its name, derived from the Greek "pyrrhos" (fiery red), originates from the characteristic red color it imparts to wood when moistened with hydrochloric acid.[6]

While the parent pyrrole was known, the first preparation of a substituted pyrrole-2-carbaldehyde derivative was a serendipitous discovery stemming from studies on the reactions of sugars and amines. The chemical condensation of glucose with alkylamines under acidic conditions was found to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, albeit in low yields.[1][7] This reaction, a variant of the Maillard reaction, provided the first synthetic entry into this class of compounds and hinted at their potential natural occurrence.[1]

The deliberate synthesis of pyrrole-2-carbaldehyde and its derivatives was propelled by the development of powerful formylation reactions in organic chemistry. These classical methods, while initially applied to other aromatic systems, were soon adapted for the electron-rich pyrrole ring.

The Arsenal of Synthesis: A Chronological and Mechanistic Exploration

The ability to introduce a formyl group onto the pyrrole ring was a pivotal moment in the history of these compounds. Several classical reactions have been instrumental, each with its own unique mechanism, scope, and limitations.

The Paal-Knorr Pyrrole Synthesis: Building the Ring (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8] While not a direct formylation method, its importance lies in its ability to generate a wide array of substituted pyrrole precursors that can then be formylated.

The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8] The versatility of the Paal-Knorr synthesis has been continuously improved over the decades, with modern variations employing milder conditions, including catalyst- and solvent-free approaches, aligning with the principles of green chemistry.[9]

Experimental Protocol: A Modern, Greener Paal-Knorr Synthesis [9]

  • Reactants: 2,5-Hexanedione (1,4-diketone) and an amine (e.g., aqueous ammonium hydroxide, benzylamine, aniline).

  • Procedure:

    • Combine equimolar amounts of the 1,4-diketone and the amine in a reaction vessel.

    • Stir the mixture vigorously at room temperature. The reaction is performed without the addition of any catalyst or solvent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can often be isolated in high purity by simple filtration or extraction, depending on the physical state of the product.

Paal_Knorr_Mechanism

Caption: Paal-Knorr Pyrrole Synthesis Workflow

The Reimer-Tiemann Reaction: Ortho-Formylation with a Carbene Twist (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is a classic method for the ortho-formylation of phenols.[10] Its application was extended to other electron-rich aromatic compounds, including pyrroles. The reaction typically employs chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH).[10]

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ. This electrophilic carbene attacks the electron-rich pyrrole ring, primarily at the C2 position, to form a dichloromethyl-substituted intermediate. Subsequent hydrolysis under the basic reaction conditions yields the desired pyrrole-2-carbaldehyde.[7][10]

Experimental Protocol: Reimer-Tiemann Formylation of Pyrrole [5]

  • Reactants: Pyrrole, Chloroform (CHCl₃), and a strong base (e.g., Potassium Hydroxide).

  • Procedure:

    • Dissolve pyrrole in a suitable solvent.

    • Add a solution of the strong base.

    • Slowly add chloroform to the mixture while maintaining a controlled temperature. The reaction can be highly exothermic.

    • After the addition is complete, heat the reaction mixture to drive the reaction to completion.

    • Cool the reaction mixture and neutralize with acid.

    • Extract the product with an organic solvent.

    • Purify the crude product by distillation or chromatography to obtain pyrrole-2-carbaldehyde.

Reimer_Tiemann_Mechanism

Caption: Reimer-Tiemann Reaction Mechanism

The Vilsmeier-Haack Reaction: A Versatile and Widely Used Formylation (1920s)

Developed by Anton Vilsmeier and Albrecht Haack, this reaction has become one of the most important and widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[10] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent in situ.[5][10]

The Vilsmeier reagent, a chloroiminium ion, is the electrophilic species that attacks the pyrrole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding pyrrole-2-carbaldehyde.[5] The Vilsmeier-Haack reaction is generally milder and more efficient than the Reimer-Tiemann reaction for the formylation of pyrroles, often providing higher yields and cleaner reactions.[3][11]

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole [12][13]

  • Reactants: Pyrrole, N,N-Dimethylformamide (DMF), and Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.

    • Slowly add POCl₃ to the cooled DMF to form the Vilsmeier reagent. This is an exothermic reaction.

    • After the formation of the reagent, add a solution of pyrrole in a suitable solvent (e.g., dichloroethane) to the reaction mixture while maintaining a low temperature.

    • Once the addition is complete, the reaction mixture is typically heated to drive the formylation.

    • The reaction is then quenched by the addition of an aqueous solution of a mild base, such as sodium acetate, followed by heating to hydrolyze the iminium salt intermediate.

    • The product is then extracted with an organic solvent and purified by distillation or chromatography.

Vilsmeier_Haack_Workflow

Caption: Vilsmeier-Haack Reaction Workflow

The Gattermann Reaction: An Alternative Formylation Route

The Gattermann reaction provides another avenue for the formylation of aromatic compounds.[3] It traditionally uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[3] Due to the toxicity of HCN, a modification known as the Gattermann-Koch reaction employs carbon monoxide (CO) and HCl.[10] For electron-rich heterocycles like pyrrole, the reaction can proceed under milder conditions, sometimes without a catalyst.[14]

Comparative Analysis of Classical Formylation Methods

The choice of formylation method is dictated by the specific substrate, desired regioselectivity, and reaction conditions.

Reaction Reagents Electrophile Advantages Disadvantages
Reimer-Tiemann CHCl₃, Strong BaseDichlorocarbene (:CCl₂)Readily available reagents.Often gives low yields with pyrroles; harsh basic conditions.[3][10]
Vilsmeier-Haack DMF, POCl₃ (or other acid chlorides)Chloroiminium ionGenerally high yields; mild conditions; versatile.[3][10][11]Stoichiometric use of reagents.
Gattermann HCN/HCl or CO/HCl, Lewis AcidFormiminium speciesCan be effective for certain substrates.Use of highly toxic reagents (HCN); harsh acidic conditions.[3]

Modern Synthetic Approaches and Future Outlook

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, selective, and sustainable methods for preparing substituted pyrrole-2-carbaldehydes. These include:

  • Oxidative Annulation Reactions: These methods construct the pyrrole-2-carbaldehyde skeleton in a single step from readily available starting materials, often employing transition metal catalysts.[15][16]

  • Biocatalysis: The use of enzymes to catalyze the formation of pyrrole-2-carbaldehydes from simple precursors represents a green and highly selective approach.[1]

The future of substituted pyrrole-2-carbaldehyde synthesis will likely focus on the development of catalytic, atom-economical, and environmentally benign methodologies. The continued exploration of their biological activities will undoubtedly fuel further innovation in their synthesis and application in drug discovery and beyond.

Conclusion

The history of substituted pyrrole-2-carbaldehydes is a testament to the ingenuity of organic chemists. From their initial discovery in the context of food chemistry to the development of powerful synthetic tools that allow for their controlled synthesis, these molecules have firmly established their importance in science. For the modern researcher, a deep understanding of this historical and mechanistic landscape is invaluable for the rational design and synthesis of novel compounds with tailored properties and functions. The journey of the substituted pyrrole-2-carbaldehyde is far from over, and its future chapters will undoubtedly be written through continued innovation in synthetic chemistry and a deeper understanding of its role in biological systems.

References

  • Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). (2021). Organic Chemistry Frontiers. [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). [Link]

  • Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. (2021, March 6). Brainly.in. [Link]

  • The Total Synthesis Of Pyrrole-Containing And Related Marine Natural Products. (n.d.). DOI. [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of pyrrole-2-aldehyde. (n.d.). PrepChem.com. [Link]

  • Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020) | Request PDF. (n.d.). ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. [Link]

  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. (2018, January 12). Organic Letters (ACS Publications). [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. (2006, August 18). PubMed. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2025, December 19). ResearchGate. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018, July 24). Natural Product Reports (RSC Publishing). [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (n.d.). Canadian Science Publishing. [Link]

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27). ResearchGate. [Link]

  • Pyrrole - Wikipedia. (n.d.). [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. (2018, September 28). Organic Process Research & Development (ACS Publications). [Link]

  • Formylation - Wikipedia. (n.d.). [Link]

Sources

Foundational

An In-depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde: A Versatile Building Block in Complex Synthesis

Introduction: The Strategic Value of the Pyrrole Scaffold The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and prevalence in a vast array of natural products and pharmaceuticals have established it as a "privileged scaffold."[1] Within the diverse family of pyrrole derivatives, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde emerges as a particularly strategic building block. Its structure is elegantly functionalized, featuring an electron-rich aromatic core, methyl groups at the C4 and C5 positions that modulate reactivity and solubility, and a highly versatile carbaldehyde group at the C2 position. This aldehyde serves as a synthetic linchpin, enabling a multitude of chemical transformations for the construction of complex molecular architectures.

This guide provides an in-depth exploration of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, from its efficient synthesis to its pivotal role in the development of high-value compounds such as prodigiosin analogues and BODIPY-based fluorescent dyes. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this potent synthetic intermediate.

Synthesis and Chemical Profile

The most direct and widely adopted method for synthesizing substituted pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an electron-rich aromatic ring using the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3]

The electron-donating nature of the pyrrole ring, further enhanced by the two methyl groups, makes the 3,4-dimethylpyrrole precursor highly susceptible to electrophilic aromatic substitution, favoring formylation at the C2 position.

Mechanism Rationale
  • Vilsmeier Reagent Formation: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent cascade of electron movements leads to the elimination of a chlorophosphate species and the formation of the electrophilic chloroiminium cation, [Cl(CH)=N(CH₃)₂]⁺, the active Vilsmeier reagent.

  • Electrophilic Attack: The π-system of the 3,4-dimethylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 (or C5) position due to the stabilization of the resulting cationic intermediate (arenium ion) by the nitrogen lone pair.

  • Aromatization and Hydrolysis: The pyrrole ring regains its aromaticity through the loss of a proton. The resulting intermediate is then hydrolyzed during aqueous workup, which converts the iminium salt moiety into the final aldehyde functionality.

Experimental Protocol: Vilsmeier-Haack Synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

This protocol is adapted from standard Vilsmeier-Haack procedures for pyrroles.[4][5]

Materials:

  • 3,4-Dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[5] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Re-cool the mixture to 0 °C and add anhydrous 1,2-dichloroethane. Add a solution of 3,4-dimethyl-1H-pyrrole (1.0 eq) in 1,2-dichloroethane dropwise over 30-60 minutes.

  • Reaction Completion: After the addition, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a solution of sodium acetate trihydrate (approx. 5-6 eq) in water. Cautiously and slowly pour the reaction mixture into the stirred sodium acetate solution to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Cl(CH)=N(CH₃)₂]⁺ DMF->Vilsmeier 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Pyrrole 3,4-Dimethylpyrrole Pyrrole->Intermediate Add to Vilsmeier Rgt. Reflux Workup Aqueous NaOAc Workup Intermediate->Workup Product 4,5-Dimethyl-1H- pyrrole-2-carbaldehyde Workup->Product

Caption: Workflow for the synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Application as a Core Building Block

The synthetic utility of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for C-C and C-N bond formation.

A. Synthesis of Prodigiosin Analogues

Prodigiosins are a class of tripyrrolic natural products known for their vibrant red pigmentation and potent biological activities, including immunosuppressive, antibacterial, and anticancer properties.[6][7] The core structure is assembled via the acid-catalyzed condensation of a 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) unit with a substituted monopyrrole.[7][8]

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a crucial building block for creating novel, synthetic prodigiosin analogues. It can be elaborated into more complex monopyrrole or bipyrrole fragments that are then used in the final condensation step. For instance, it can be condensed with another pyrrole unit to form a bipyrrole, which can then be further functionalized and condensed with a third pyrrole to yield the final tripyrrolic prodiginine skeleton.[9] This modular approach allows for systematic variation of the substituents on the pyrrole rings to tune the biological activity of the final compound.

Diagram: General Strategy for Prodigiosin Analogue Synthesis

G P1 Pyrrole A Bipyrrole Bipyrrole Intermediate P1->Bipyrrole Condensation P2 4,5-Dimethyl-1H- pyrrole-2-carbaldehyde (or derivative) P2->Bipyrrole Prodigiosin Prodigiosin Analogue Bipyrrole->Prodigiosin Acid-catalyzed Condensation P3 Pyrrole C P3->Prodigiosin G Pyrrole1 4,5-Dimethyl-1H- pyrrole-2-carbaldehyde Dipyrromethane Dipyrromethane Intermediate Pyrrole1->Dipyrromethane TFA (cat.) Pyrrole2 Pyrrole with free α-position Pyrrole2->Dipyrromethane Dipyrromethene Dipyrromethene Dipyrromethane->Dipyrromethene Oxidation (DDQ) BODIPY BODIPY Dye Dipyrromethene->BODIPY TEA, BF₃·OEt₂

Sources

Exploratory

Electrophilic Substitution Reactions of Dimethylpyrroles: Regioselectivity, Mechanisms, and Synthetic Protocols

Executive Summary For researchers, scientists, and drug development professionals, mastering the regiochemical fidelity of pyrrole derivatives is a prerequisite for the efficient synthesis of advanced functional material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, mastering the regiochemical fidelity of pyrrole derivatives is a prerequisite for the efficient synthesis of advanced functional materials and active pharmaceutical ingredients (APIs). Pyrrole, a -excessive five-membered heteroaromatic ring, is highly susceptible to electrophilic aromatic substitution (EAS). However, the introduction of electron-donating methyl groups—specifically in the 2,4- versus 2,5-positions—fundamentally alters the kinetic and thermodynamic landscape of these reactions.

This whitepaper provides an in-depth, mechanistic analysis of the electrophilic substitution of dimethylpyrroles. By bridging theoretical regioselectivity with field-proven bench protocols, this guide serves as a comprehensive framework for executing formylation, acylation, and nitration reactions with high yield and reproducibility.

Theoretical Framework: Regioselectivity & The Arenium Ion

The electron-rich nature of the pyrrole core dictates its high reactivity toward electrophiles. In an unsubstituted pyrrole, EAS preferentially occurs at the -positions (C2 and C5) rather than the -positions (C3 and C4)[1].

The Causality of -Preference: This regioselectivity is governed by the relative stability of the cationic Wheland intermediate (the arenium ion) formed during the rate-determining step.

  • -Attack: Generates an intermediate stabilized by three distinct resonance structures, effectively delocalizing the positive charge across the heteroatom and the carbon framework.

  • -Attack: Generates an intermediate with only two resonance structures, resulting in a higher activation energy barrier and a less thermodynamically stable transition state[1].

When methyl groups are introduced, they exert both inductive electron-donating effects (activating the ring further) and steric hindrance. The specific placement of these methyl groups in structural isomers dictates the only available pathways for electrophilic attack.

Regioselectivity Substrate Pyrrole Core (Electron-Rich) Alpha α-Attack (C2/C5) Preferred Pathway Substrate->Alpha Free α-position (2,4-Dimethylpyrrole) Beta β-Attack (C3/C4) Forced in 2,5-Isomer Substrate->Beta Blocked α-positions (2,5-Dimethylpyrrole) ResAlpha Arenium Ion 3 Resonance Structures (High Stability) Alpha->ResAlpha ResBeta Arenium Ion 2 Resonance Structures (Lower Stability) Beta->ResBeta ProdAlpha α-Substituted Product (e.g., 2,4-dimethyl-5-formylpyrrole) ResAlpha->ProdAlpha Fast Kinetics ProdBeta β-Substituted Product (e.g., 2,5-dimethyl-3-formylpyrrole) ResBeta->ProdBeta Sluggish Kinetics

Figure 1: Divergent regioselectivity pathways in dimethylpyrroles based on steric hindrance and resonance stabilization.

Comparative Reactivity: 2,4-Dimethylpyrrole vs. 2,5-Dimethylpyrrole

The positioning of methyl groups in 2,4-dimethylpyrrole versus 2,5-dimethylpyrrole leads to starkly contrasting reactivity profiles, requiring researchers to adapt their synthetic strategies accordingly[1].

2,4-Dimethylpyrrole (The Kinetically Favored Isomer)

This isomer possesses a free -position (C5) and a free -position (C3). Following the fundamental principles of pyrrole reactivity, electrophilic attack predominantly and rapidly occurs at the highly reactive C5 position[1]. This predictable -reactivity makes 2,4-dimethylpyrrole an ideal precursor for complex fluorophores, such as BODIPY dyes[2].

2,5-Dimethylpyrrole (The Sterically Hindered Isomer)

In this isomer, both highly reactive -positions are blocked by methyl groups. Consequently, any electrophilic substitution is forcibly directed to the less reactive -positions (C3 and C4)[1]. The combination of steric hindrance from the adjacent methyl groups and the inherent lower stability of the -arenium intermediate renders 2,5-dimethylpyrrole significantly less reactive. Reactions often require elevated temperatures, extended times, or specialized catalysts to proceed[3].

Quantitative & Qualitative Comparison
Reaction TypeReagents / Conditions2,4-Dimethylpyrrole Outcome2,5-Dimethylpyrrole Outcome
Vilsmeier-Haack Formylation POCl₃, DMFReacts readily at C5 to yield 2,4-dimethyl-5-formylpyrrole[1].Sluggish reaction at C3; requires heating (e.g., 60°C) to achieve reasonable yields[1],[3].
Friedel-Crafts Acylation Acyl chloride, Lewis AcidEfficient acylation at the C5 position[1].Highly difficult at C3; direct acylation often yields <5% without specialized electron-withdrawing groups[4].
Nitration HNO₃, Acetic AnhydridePrimary nitration at C5 proceeds smoothly at low temperatures[1].Forced C3 nitration; less efficient and prone to oxidative degradation[1].

Key Electrophilic Substitution Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is provided for every critical parameter to empower researchers to troubleshoot and optimize based on their specific scale.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heteroaromatics. It utilizes a highly electrophilic chloroiminium ion generated in situ.

Mechanistic Causality: The reaction must be initiated at 0°C because the formation of the Vilsmeier reagent is highly exothermic. If the temperature spikes, the reagent degrades, and the acid-sensitive pyrrole ring may polymerize. Furthermore, the reaction does not immediately produce an aldehyde; it produces an iminium intermediate. The basic hydrolytic quench (NaOH) is an absolute requirement to cleave the iminium species into the final formyl product[3].

Workflow Reagent 1. Vilsmeier Reagent POCl3 + DMF at 0°C Generates Chloroiminium Ion Addition 2. Pyrrole Addition Dropwise addition of dimethylpyrrole to avoid exothermic polymerization Reagent->Addition Inert Atmosphere (N2) Reaction 3. Electrophilic Attack Stir at RT (2,4-isomer) or Heat to 60°C (2,5-isomer) Addition->Reaction Temperature Control Quench 4. Hydrolytic Quench Pour over crushed ice Neutralize with 20% NaOH Reaction->Quench TLC Confirmation Isolation 5. Isolation Extract with EtOAc Wash, dry, and concentrate Quench->Isolation pH Neutralization

Figure 2: Step-by-step workflow of the Vilsmeier-Haack formylation of dimethylpyrroles.

Standard Operating Procedure (Optimized for 2,5-Dimethylpyrrole):

  • Reagent Preparation: Under an inert nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to pre-form the Vilsmeier reagent[1].

  • Substrate Addition: Dissolve 1 mmol of 2,5-dimethylpyrrole in 5 mL of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent to maintain the internal temperature at 0°C[3].

  • Propagation: Remove the ice bath. Because -attack is kinetically slow, heat the reaction mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc) until the starting material spot disappears[3].

  • Hydrolytic Quench: Cool the mixture back to room temperature and pour it over crushed ice. Slowly add a 20% aqueous NaOH solution until the pH is neutralized. Self-Validation: The formation of a precipitate or a distinct color change indicates successful hydrolysis of the iminium ion[3].

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography[1].

Nitration via Nitric Acid in Acetic Anhydride

Direct nitration of pyrroles with standard mixed acids (HNO₃/H₂SO₄) leads to catastrophic ring destruction and polymerization.

Mechanistic Causality: Acetic anhydride is used as a moderating solvent. It reacts with fuming nitric acid to form acetyl nitrate, a milder nitrating agent that prevents oxidative degradation of the pyrrole core[1].

Standard Operating Procedure:

  • Preparation: Dissolve the dimethylpyrrole isomer in acetic anhydride and cool to between -10°C and 0°C using a dry ice-acetone or ice-salt bath[1].

  • Addition: Pre-cool a solution of fuming nitric acid in acetic anhydride. Add this dropwise to the vigorously stirred pyrrole solution, strictly maintaining the internal temperature below 0°C[1].

  • Isolation: After the designated stirring time, carefully pour the mixture onto ice water. Collect the precipitated nitropyrrole by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum[1].

Friedel-Crafts Acylation Challenges

Direct Friedel-Crafts acylation on 2,5-dimethylpyrrole is notoriously inefficient, normally yielding <5% of the 3-acyl product due to the lack of electron-withdrawing groups to stabilize the transition state[4]. To circumvent this, researchers often employ multicomponent reactions (e.g., using dimethylacetylene dicarboxylate and N-methylhydroxylamine) or utilize highly specific Lewis acid catalysts (like SnCl₄) to force the acylation at the sterically hindered C3 position[1],[4].

Applications in Drug Development and Materials Science

Understanding the nuanced reactivity of these isomers directly translates to commercial and clinical breakthroughs:

  • Antimicrobial Therapeutics: 2,5-dimethylpyrrole derivatives are highly valued in medicinal chemistry. For example, BM212 is a 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole derivative currently in clinical phase II trials. It demonstrates potent, broad-spectrum activity against multidrug-resistant (MDR) tuberculosis strains. The synthesis of such APIs relies heavily on the controlled functionalization of the -position of the pyrrole ring[3].

  • Advanced Fluorophores: 2,4-dimethylpyrrole is the foundational building block for BODIPY (boron-dipyrromethene) dyes. The free -position (C5) allows for efficient Vilsmeier-Haack formylation, generating -formyl-BODIPYs. These formylated intermediates undergo Knoevenagel condensations to create dyes with extended -conjugation, which are critical for deep-tissue biological imaging and optical limiting applications[2].

References

  • BenchChem - A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions.
  • The Journal of Organic Chemistry (ACS Publications) - β-Formyl-BODIPYs from the Vilsmeier−Haack Reaction.
  • Molecules (PMC / NIH) - A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles.
  • Scientific Reports (PMC / NIH) - Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

Sources

Foundational

Stability and Storage of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary As a critical heterocyclic building block in pharmaceutical synthesis and advanced materials science, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) presents unique handling challenges. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical heterocyclic building block in pharmaceutical synthesis and advanced materials science, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) presents unique handling challenges. The compound features an electron-rich pyrrole ring coupled with a reactive C-2 formyl group. While this structural arrangement is highly advantageous for downstream functionalization, it fundamentally predisposes the molecule to specific degradation pathways—namely, auto-oxidation and photo-induced polymerization.

This whitepaper synthesizes field-proven insights and mechanistic causality to establish a definitive framework for the stability testing, storage, and handling of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Physicochemical Profile & Stability Metrics

To engineer an effective storage protocol, we must first quantify the physical and chemical boundaries of the compound. The table below summarizes the critical stability metrics and properties that dictate its handling requirements.

Table 1: Quantitative Physicochemical & Stability Data

ParameterValue / MetricCausality & Impact
CAS Number 53700-95-1Unique identifier for structural verification .
Molecular Weight 123.15 g/mol Essential for precise molarity calculations in assays.
Purity Standard ≥ 95% (HPLC/NMR)Impurities (especially trace metals) can catalyze auto-oxidation.
Long-Term Storage 2-8°C (Refrigerated)Lowers kinetic energy, reducing the rate of oxidative degradation.
Primary Degradant 4,5-Dimethyl-1H-pyrrole-2-carboxylic acidFormed via atmospheric oxygen exposure (over-oxidation).
Environmental Sensitivities Air ( O2​ ), UV Light, MoistureTriggers radical polymerization and formyl group oxidation.

Mechanistic Pathways of Degradation

Understanding why a compound degrades is the prerequisite to preventing it. Pyrrole-2-carbaldehydes are notoriously susceptible to degradation due to the electron-donating nature of the pyrrole nitrogen, which increases the electron density across the ring and the attached formyl group .

  • Auto-Oxidation (The Primary Vector): When exposed to atmospheric oxygen, the formyl group (-CHO) undergoes radical-mediated auto-oxidation. The presence of oxygen facilitates the abstraction of the aldehydic hydrogen, rapidly converting the compound into 4,5-dimethyl-1H-pyrrole-2-carboxylic acid. This is the most common cause of purity loss during benchtop handling .

  • Photo-Degradation: Exposure to ultraviolet (UV) or intense visible light excites the conjugated π -system of the pyrrole ring. This can trigger radical polymerization, resulting in the formation of insoluble, highly colored (often dark brown or black) polymeric impurities.

Degradation A 4,5-Dimethyl-1H-pyrrole- 2-carbaldehyde B Oxidation (O2 / Air) A->B Atmospheric O2 Exposure D Photo-degradation (UV / Light) A->D Photon Exposure C 4,5-Dimethyl-1H-pyrrole- 2-carboxylic acid B->C Over-oxidation E Polymeric & Colored Impurities D->E Radical Polymerization

Fig 1: Primary degradation pathways of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde via oxidation and UV.

Forced Degradation & Stability-Indicating Workflows

To confidently establish shelf-life, researchers must employ a self-validating forced degradation protocol. Adapted from ICH Q1A/Q1B guidelines for pyrrole derivatives , the following step-by-step methodology ensures that any degradation products can be actively resolved from the parent peak.

Step-by-Step Protocol: Stability-Indicating Assay

Step 1: Stock Preparation

  • Dissolve 10 mg of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Causality: ACN is chosen as it does not participate in nucleophilic addition with the aldehyde, unlike protic solvents such as methanol.

Step 2: Controlled Stress Conditions

  • Oxidative Stress: Aliquot 2 mL of stock. Add 0.5 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress: Place 2 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 Wh/m2 near-UV energy.

  • Control: Keep a 2 mL aliquot sealed under Argon at 2-8°C in the dark.

Step 3: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm and 280 nm.

Step 4: System Suitability & Validation Check (Self-Validation)

  • Before running the stressed samples, inject a synthetic mixture of the parent aldehyde and its known carboxylic acid degradant.

  • Validation Metric: The system is only validated if the resolution ( Rs​ ) between the aldehyde peak and the carboxylic acid peak is >1.5 . If Rs​<1.5 , adjust the gradient slope before proceeding. This ensures that any observed peak area reduction in the stressed samples is a true reflection of degradation, not co-elution.

Optimal Storage & Handling Protocols

Based on the mechanistic degradation pathways, the storage protocol must actively exclude oxygen, light, and thermal energy.

  • Atmospheric Control: The compound must be stored under an inert atmosphere. Backfilling vials with Argon is preferred over Nitrogen, as Argon is heavier than air and creates a protective "blanket" over the solid material, effectively displacing reactive oxygen .

  • Container Integrity: Use amber glass vials to block UV transmission. Crucially, seal the vials with PTFE-lined caps. Standard rubber septa are permeable to oxygen over time and can leach plasticizers into the compound. PTFE provides a chemically inert, impermeable barrier.

  • Thermal Management: According to the Arrhenius equation, lowering the storage temperature exponentially decreases the rate of chemical reactions. For archival storage (> 1 month), maintain the compound at 2-8°C. Ensure the vial is allowed to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Storage Start Receipt of Compound Check Duration of Storage? Start->Check Short Short-Term (< 1 month) Store at Room Temp (Dark) Check->Short Immediate use Long Long-Term (> 1 month) Store at 2-8°C or -20°C Check->Long Archival / Stock Inert Flush with Inert Gas (Nitrogen or Argon) Short->Inert Long->Inert Seal Seal in Amber Vial with PTFE Cap Inert->Seal

Fig 2: Decision matrix for the optimal storage and handling to prevent compound degradation.

Conclusion

The integrity of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is entirely dependent on stringent environmental controls. By understanding that its primary failure modes are auto-oxidation to the carboxylic acid and photo-induced polymerization, researchers can implement proactive defenses. Utilizing inert gas backfilling, PTFE-sealed amber glassware, and refrigerated storage transforms a highly sensitive intermediate into a stable, reliable building block for complex organic synthesis.

References

  • MDPI. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 2023. URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of Dimethyl-Pyrrole-Carbaldehyde Derivatives

Preamble: The Understated Significance of Pyrrole Aldehydes In the vast and intricate world of natural products, certain molecular scaffolds appear with remarkable frequency, hinting at their fundamental roles in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Understated Significance of Pyrrole Aldehydes

In the vast and intricate world of natural products, certain molecular scaffolds appear with remarkable frequency, hinting at their fundamental roles in biological systems. The pyrrole ring, a five-membered aromatic heterocycle, is one such privileged structure, forming the core of vital biomolecules like heme and chlorophyll.[1] When adorned with both dimethyl and carbaldehyde functionalities, this simple heterocycle gives rise to a fascinating class of derivatives. These are not merely chemical curiosities; they are bioactive compounds found in a diverse array of organisms, from marine sponges and fungi to terrestrial plants.[2][3] This guide offers an in-depth exploration of the natural occurrence of dimethyl-pyrrole-carbaldehyde derivatives, their biosynthetic origins, methods for their isolation and characterization, and their significant biological activities. It is intended for researchers, scientists, and drug development professionals seeking to harness the pharmacological potential of these intriguing natural products.

Biosynthetic Origins: Nature's Synthetic Strategies

The formation of the pyrrole-2-carbaldehyde skeleton in nature is a subject of ongoing research, with evidence pointing towards multiple biosynthetic routes. Understanding these pathways is critical for appreciating the structural diversity of these compounds and for developing potential biotechnological production methods.

The Maillard Reaction: A Non-Enzymatic Pathway

A significant portion of naturally occurring pyrrole-2-carbaldehydes, particularly those found in food and some biological systems, are not products of intricate enzymatic machinery. Instead, they arise from the non-enzymatic Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[4] This reaction is famously responsible for the browning and flavor of cooked foods.

The proposed mechanism for the formation of many pyrrole-2-carbaldehydes involves the condensation of an amine (from an amino acid) with a sugar, such as D-glucose.[4] A key intermediate is 3-deoxy-d-glucosone.[4] An alkylamine can attack the enol site of this intermediate, leading to an enamino diketone.[2] Subsequent intramolecular cyclization and dehydration yield the final pyrrole-2-carbaldehyde product.[2] This pathway underscores that the presence of these compounds in an organism may not always indicate a specific secondary metabolic pathway but rather the result of fundamental biochemical reactions.[4]

Maillard_Pathway ReducingSugar Reducing Sugar (e.g., Glucose) Intermediate1 Schiff Base / Amadori Product ReducingSugar->Intermediate1 + Amino Acid AminoAcid Amino Acid (Primary Amine Source) AminoAcid->Intermediate1 Intermediate2 3-Deoxyglucosone Intermediate1->Intermediate2 Rearrangement Intermediate3 Enamino Diketone Intermediate2->Intermediate3 + Amine Attack FinalProduct N-Substituted Pyrrole-2-carbaldehyde Intermediate3->FinalProduct Cyclization & Dehydration

Caption: Proposed non-enzymatic Maillard pathway to pyrrole-2-carbaldehydes.

Enzymatic Biosynthesis: A Directed Assembly

While the Maillard reaction is a significant source, dedicated enzymatic pathways for pyrrole biosynthesis also exist, providing a more controlled route to specific derivatives. These pathways often utilize fundamental building blocks from primary metabolism. The biosynthesis of the basic pyrrole ring can involve amino acids like glycine, proline, and serine, as well as dicarboxylic acids such as succinic acid.[2]

More recently, enzymatic carbon fixation has been demonstrated as a viable route for producing pyrrole-2-carbaldehyde.[5] This innovative approach couples a UbiD-type decarboxylase with a carboxylic acid reductase (CAR).[6] For instance, the enzyme PA0254 from Pseudomonas aeruginosa can catalyze the carboxylation of pyrrole to form pyrrole-2-carboxylic acid, which is then reduced by a CAR to yield pyrrole-2-carbaldehyde.[6] This discovery opens up exciting possibilities for the bio-based production of these valuable compounds.

Natural Sources: A Widespread Presence

Dimethyl-pyrrole-carbaldehyde derivatives and their close analogs have been isolated from a remarkably diverse range of natural sources, highlighting their widespread distribution and varied ecological roles.

Natural SourceOrganism ExamplesRepresentative CompoundsReference(s)
Marine Sponges Oscarella lobularis, Laxosuberites sp., Agelas nakamurai3-alkyl-pyrrole-2-carbaldehydes, Pyrrole-2-carboxamides[2][7]
Fungi Edible mushrooms (Leccinum extremiorientale), Endophytic fungi (Fusarium incarnatum)Pyrrolezanthine, Fusarine[2][7]
Plants Angelica dahurica (roots), Lycium chinenseDahurines A–F, various short-chain carboxylic acid derivatives[2]
Microorganisms Marine Streptomyces sp.Marinopyrroles[8]

These compounds are often secondary metabolites, which are not essential for the primary life functions of the organism but may confer an adaptive advantage, such as chemical defense.[9]

Isolation and Characterization: A Practical Guide

The successful isolation and structural elucidation of dimethyl-pyrrole-carbaldehyde derivatives from complex natural matrices require a systematic and multi-technique approach. The choice of methodology is dictated by the chemical properties of the target compounds and the nature of the source material.

Extraction and Chromatographic Purification

The primary objective of the initial extraction is to efficiently transfer the target compounds from the biological matrix into a solvent, while minimizing the co-extraction of interfering substances. The polarity of the pyrrole derivative will guide the choice of solvent.

A Self-Validating Protocol for Extraction and Isolation:

  • Homogenization and Extraction:

    • Rationale: To maximize the surface area for solvent penetration and ensure efficient extraction.

    • Procedure: Lyophilize (freeze-dry) the source material (e.g., marine sponge tissue, fungal mycelia) to remove water, which can interfere with extraction efficiency. Grind the dried material into a fine powder. Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. The dimethyl-pyrrole-carbaldehyde derivatives are typically expected in the ethyl acetate or methanol fractions.

  • Solvent Partitioning:

    • Rationale: A preliminary fractionation step to separate compounds based on their differential solubility in immiscible solvents.

    • Procedure: Combine the crude extracts and partition them between hexane and 90% methanol.[10] This will further separate nonpolar and polar constituents.

  • Column Chromatography:

    • Rationale: To separate the components of the extract based on their affinity for a stationary phase.

    • Procedure: Subject the active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system. Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: For final purification to obtain compounds of high purity.

    • Procedure: Use a preparative or semi-preparative HPLC system, often with a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is typically employed. Monitor the elution with a UV detector at a wavelength where the pyrrole chromophore absorbs (usually around 250-300 nm).

Isolation_Workflow Start Source Material (e.g., Marine Sponge) Step1 Lyophilization & Grinding Start->Step1 Step2 Sequential Solvent Extraction (Hexane -> EtOAc -> MeOH) Step1->Step2 Step3 Column Chromatography (Silica Gel) Step2->Step3 Crude Extract Step4 Fraction Collection & TLC Analysis Step3->Step4 Step5 Preparative HPLC (C18 Reversed-Phase) Step4->Step5 Semi-pure Fractions End Pure Dimethyl-Pyrrole- Carbaldehyde Derivative Step5->End

Caption: A generalized workflow for the isolation of pyrrole derivatives.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition (with high-resolution MS), offering the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic C=O stretch of the aldehyde and the N-H stretch of an unsubstituted pyrrole.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the chromophore and conjugated systems within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The structure determination of compounds like dahurines A–F relied heavily on 1D and 2D NMR data.[2]

Biological Activities and Pharmacological Potential

Dimethyl-pyrrole-carbaldehyde derivatives and related natural products exhibit a broad spectrum of biological activities, making them attractive lead compounds for drug discovery.

Biological ActivityExample Compound(s)Mechanism/Target (if known)Reference(s)
Antibacterial Marinopyrrole AEffective against Methicillin-Resistant Staphylococcus aureus (MRSA)[8]
Antiproliferative/Cytotoxic PyrrolezanthineModerate cytotoxicity against A-549 (lung cancer) and SW480 (colon cancer) cell lines[4]
Antioxidant Various 2-formylpyrrolesScavenging of free radicals[4]
Immunostimulatory Certain 5-hydroxymethylpyrrole-2-carbaldehydesEnhancement of immune responses[4]
Anti-inflammatory Pyrrole terpenoid from Nypa fruticansInhibition of nitric oxide (NO) production[11]

The pyrrole-2-aminoimidazole alkaloids, a related class of marine natural products, are known to possess antimicrobial, antibiofilm, immunosuppressive, and anticancer activities.[12] The diverse bioactivities associated with the pyrrole scaffold highlight its importance as a "privileged structure" in medicinal chemistry.[1][13]

Case Study: Marinopyrroles and Antibacterial Activity

The marinopyrroles, isolated from a marine Streptomyces species, are a compelling example of the therapeutic potential of this class of compounds.[8] Marinopyrrole A, in particular, demonstrated potent antibiotic activity against Gram-positive pathogens, including the notoriously difficult-to-treat MRSA.[8] However, its efficacy was significantly reduced in the presence of human serum, a major hurdle for therapeutic development.[8] This has spurred synthetic efforts to create derivatives with improved pharmacokinetic properties, leading to the development of analogs with enhanced activity and reduced serum inactivation.[8]

Signaling_Pathway Compound Pyrrole Derivative (e.g., Anti-inflammatory) Pathway NF-κB Signaling Pathway Compound->Pathway Inhibits Cell Macrophage Cell->Pathway Activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Cell Enzyme iNOS Enzyme Expression Pathway->Enzyme Induces Product Nitric Oxide (NO) Production Enzyme->Product

Caption: Hypothetical inhibition of the NF-κB pathway by a pyrrole derivative.

Future Perspectives and Conclusion

The study of naturally occurring dimethyl-pyrrole-carbaldehyde derivatives is a vibrant and promising field of research. While many of these compounds arise from non-enzymatic Maillard reactions, the discovery of dedicated biosynthetic pathways, including those involving enzymatic CO₂ fixation, is paving the way for sustainable production methods.[4][6] Their widespread distribution across diverse phyla and their impressive range of biological activities, from antibacterial to anticancer, underscore their potential as scaffolds for new therapeutic agents.[8][13][14]

Future research should focus on:

  • Biosynthetic Pathway Elucidation: Uncovering the specific enzymes and genetic clusters responsible for the production of unique pyrrole alkaloids.

  • Medicinal Chemistry Optimization: Using naturally occurring derivatives as starting points for the synthesis of more potent and selective analogs with improved drug-like properties.

  • Mechanism of Action Studies: Delving deeper into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. PubMed. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

  • Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (I). MDPI. [Link]

  • Marine Pyrrole Alkaloids. Semantic Scholar. [Link]

  • One-pot production of pyrrole-2-carbaldehyde, via a linked UbiD-CAR... ResearchGate. [Link]

  • Special Issue : Pharmacological Potential of Marine Natural Products. MDPI. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. ACS Publications. [Link]

  • An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Bentham Science. [Link]

  • The isolation and characterization of natural products from marine plants and microorganisms. UNCW Institutional Repository. [Link]

  • Isolation, characterization of secondary metabolites. University of Duesseldorf. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Marine Pyrrole Alkaloids. MDPI. [Link]

  • Pyrrole derivatives from natural sources. ResearchGate. [Link]

  • (PDF) Marine Pyrrole Alkaloids. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrrole

Executive Summary The synthesis of highly substituted pyrrole-2-carbaldehydes is a foundational process in modern heterocyclic chemistry. Specifically, 3,4-dimethyl-1H-pyrrole-2-carbaldehyde serves as a critical precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted pyrrole-2-carbaldehydes is a foundational process in modern heterocyclic chemistry. Specifically, 3,4-dimethyl-1H-pyrrole-2-carbaldehyde serves as a critical precursor in the de novo synthesis of C,D-ring symmetric chlorins, porphyrin-based photosensitizers, and BODIPY fluorophores utilized in photodynamic therapy and advanced drug development[1]. This application note provides a comprehensively optimized, self-validating protocol for the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrrole, detailing the mechanistic causality, reagent stoichiometry, and critical troubleshooting parameters required to achieve yields exceeding 85%.

Mechanistic Rationale & Causality

The Vilsmeier-Haack reaction is the premier methodology for the formylation of electron-rich aromatic and heteroaromatic systems[2]. The reaction relies on the in situ generation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[3].

Pyrrole derivatives are exceptionally reactive toward electrophilic aromatic substitution due to the strong +M (resonance donating) effect of the nitrogen lone pair[3]. In the specific case of 3,4-dimethyl-1H-pyrrole, the mechanistic logic is dictated by precise steric and electronic controls:

  • Regioselectivity: The β-positions (C3 and C4) are sterically occluded by methyl groups. Consequently, the electrophilic attack is driven exclusively to the more electron-rich α-position (C2 or C5, which are chemically equivalent due to symmetry).

  • Product Purity: Because the β-positions are blocked, the reaction avoids the formation of complex regioisomeric mixtures (e.g., 2-formyl vs. 3-formyl products), which is a common challenge in unsubstituted pyrroles[4].

VilsmeierMechanism Step1 DMF + POCl3 Step2 Chloromethyliminium Ion (Vilsmeier Reagent) Step1->Step2 - PO2Cl2⁻ Step3 Electrophilic Attack by C2 of 3,4-dimethyl-1H-pyrrole Step2->Step3 Nucleophilic Addition Step4 Aryl Iminium Intermediate (Deep Red/Orange) Step3->Step4 - HCl Step5 Aqueous Hydrolysis (NaOAc buffer) Step4->Step5 H2O / Heat Step6 3,4-dimethyl-1H-pyrrole- 2-carbaldehyde Step5->Step6 - HNMe2

Logical flow of the Vilsmeier-Haack mechanism from reagent generation to the final aldehyde.

Quantitative Data: Reagents & Optimization

To ensure a self-validating workflow, it is critical to understand the exact role and optimal ratio of each reagent. Table 1 outlines the stoichiometric requirements, while Table 2 demonstrates how deviations in causality (temperature and pH) directly impact the final yield.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsFunction / Rationale
3,4-Dimethyl-1H-pyrrole 95.141.0Nucleophilic substrate. Must be stored under inert atmosphere to prevent oxidation.
POCl₃ 153.331.1 - 1.2Electrophile activator. Slight excess ensures complete conversion of DMF to the iminium salt.
Anhydrous DMF 73.093.0 - SolventFormyl source and co-solvent. Must be strictly anhydrous to prevent POCl₃ degradation.
Sodium Acetate (NaOAc) 82.035.0Buffered hydrolysis agent. Prevents base-catalyzed polymerization of the pyrrole.
Dichloromethane (DCM) 84.93-Reaction solvent / Extraction medium.

Table 2: Optimization of Reaction Conditions

Temperature ProfileHydrolysis AgentTimeYield (%)Causality / Outcome
25 °C (No cooling)NaOAc (aq)1 h< 40%Exothermic degradation of the Vilsmeier reagent; extensive tar formation[5].
0 °C to RTNaOH (aq)2 h55%Harsh basic conditions lead to partial pyrrole degradation and polymerization.
0 °C to RT NaOAc (aq), Reflux 2.5 h 85-92% Optimal. Gentle buffered hydrolysis completely cleaves the iminium salt to the aldehyde[6].

Experimental Protocol

This protocol is engineered with built-in validation checkpoints (visual cues and TLC parameters) to ensure the researcher can verify the reaction's success at each stage.

ProtocolWorkflow Prep 1. Preparation Cool DMF to 0 °C Dropwise POCl3 Reaction 2. Substitution Add Pyrrole in DCM Warm to RT (2h) Prep->Reaction Quench 3. Hydrolysis Add aq. NaOAc Reflux 15-30 min Reaction->Quench Isolate 4. Isolation Extract with DCM Wash & Dry (MgSO4) Quench->Isolate Purify 5. Purification Silica Gel Column or Recrystallization Isolate->Purify

Step-by-step experimental workflow for the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.

Step 1: In Situ Generation of the Vilsmeier Reagent
  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes[6].

  • Activation: Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 15 minutes, strictly maintaining the internal temperature below 5 °C.

  • Validation Checkpoint: The reaction is highly exothermic. Upon complete addition, the solution will transition from colorless to a pale yellow, viscous liquid. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the chloromethyliminium salt[3].

Step 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve 3,4-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: The reaction mixture will progressively darken to a deep red or orange color. This visual shift confirms the formation of the highly conjugated aryl iminium intermediate[6]. Monitor via TLC (Hexanes/EtOAc 7:3); the starting pyrrole spot should completely disappear.

Step 3: Buffered Hydrolysis
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate (NaOAc) dropwise. Caution: Vigorous evolution of gas and heat will occur as excess POCl₃ is neutralized.

  • Cleavage: Once the initial exothermic quench subsides, equip the flask with a reflux condenser and heat the biphasic mixture to a gentle reflux (approx. 60 °C) for 15–30 minutes.

  • Causality Note: Heating in the presence of the NaOAc buffer is critical. It forces the hydrolysis of the stable iminium intermediate into the target aldehyde while preventing the base-catalyzed decomposition that would occur if NaOH or KOH were used[5].

Step 4: Isolation and Purification
  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous phase twice with additional DCM.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) or by recrystallization from a suitable solvent system to yield pure 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.

References

  • [6] BenchChem. Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. BenchChem Technical Support Center. Available at:

  • [2] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at:

  • [3] Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at:

  • [1] Ptaszek, M., et al. Studies in Chlorin Chemistry. 3. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy. The Journal of Organic Chemistry, ACS Publications. Available at:

  • [5] BenchChem. Technical Support Center: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde Troubleshooting. Available at:

  • [4] Kinoshita, H., et al. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, ACS Publications. Available at:

Sources

Application

Application Note: Synthesis and Downstream Functionalization of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Target Audience: Synthetic Chemists, Fluorophore Engineers, and Drug Development Professionals Compound: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) Introduction & Mechanistic Rationale In advanced fluoropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Fluorophore Engineers, and Drug Development Professionals Compound: 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1)

Introduction & Mechanistic Rationale

In advanced fluorophore engineering and kinase inhibitor drug development, the precise functionalization of pyrrole building blocks is paramount. 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a critical intermediate, particularly in the synthesis of conformationally restricted, 1,7-disubstituted Boron Dipyrromethene (BODIPY) dyes.

Direct halogenation of a pre-assembled BODIPY core often suffers from poor regioselectivity, yielding complex, difficult-to-purify mixtures[1]. To circumvent this, modern synthetic strategies shift the functionalization upstream. By subjecting 4,5-dimethyl-1H-pyrrole-2-carbaldehyde to regioselective halogenation prior to dipyrromethene assembly, researchers guarantee absolute structural control at the 1,7-positions of the final fluorophore[2].

The synthesis of this building block relies on the Vilsmeier-Haack Formylation of 2,3-dimethylpyrrole. The electron-rich nature of the pyrrole ring facilitates rapid electrophilic aromatic substitution. Because the C2 and C3 positions are blocked by methyl groups, the incoming chloroiminium electrophile is directed exclusively to the highly reactive, less sterically hindered C5 alpha-position, yielding the target 2-carbaldehyde upon hydrolysis.

VH_Mechanism A 2,3-Dimethylpyrrole (Starting Material) C Iminium Intermediate (Electrophilic Attack at C5) A->C + Vilsmeier Reagent B Vilsmeier Reagent (POCl3 + DMF) B->C D 4,5-Dimethyl-1H-pyrrole- 2-carbaldehyde C->D Hydrolysis (NaOH/H2O)

Fig 1. Vilsmeier-Haack formylation pathway of 2,3-dimethylpyrrole to the target carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the upstream synthesis of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde from 2,3-dimethylpyrrole.

Reagents & Equipment
  • Starting Material: 2,3-Dimethylpyrrole (1.0 eq)

  • Reagents: Phosphorus oxychloride (POCl 3​ , 1.2 eq), anhydrous N,N-dimethylformamide (DMF, 1.2 eq)

  • Solvents: Dichloromethane (CH 2​ Cl 2​ , anhydrous), Ethyl Acetate (EtOAc), Brine

  • Equipment: 250 mL 3-neck round-bottom flask, pressure-equalizing dropping funnel, argon/nitrogen line, ice-water bath.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • Charge an oven-dried 250 mL flask with anhydrous DMF (1.2 eq) and 50 mL of anhydrous CH 2​ Cl 2​ .

    • Cool the solution to 0 °C under an argon atmosphere using an ice-water bath.

    • Add POCl 3​ (1.2 eq) dropwise via a dropping funnel over 15 minutes.

    • Causality & Self-Validation: The reaction between POCl 3​ and DMF generates the highly electrophilic chloroiminium ion and is highly exothermic. The solution must transition to a pale-yellow, viscous liquid. If the solution turns dark brown or black, localized overheating has occurred , which will lead to pyrrole decomposition upon addition. Discard and restart if thermal control is lost.

  • Electrophilic Attack:

    • Stir the Vilsmeier complex at 0 °C for 30 minutes.

    • Dissolve 2,3-dimethylpyrrole (1.0 eq) in 20 mL of anhydrous CH 2​ Cl 2​ and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to ambient temperature and stir for an additional 2 hours.

  • Hydrolysis & Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding 2M aqueous NaOH dropwise until the aqueous layer reaches pH 7.5–8.0.

    • Causality & Self-Validation: The intermediate forms a water-soluble iminium salt. If the pH remains acidic, the product will remain trapped in the aqueous layer , drastically reducing extraction yields. A successful neutralization is visually confirmed by the precipitation of the crude aldehyde or a distinct phase separation.

  • Extraction & Purification:

    • Extract the aqueous layer with EtOAc (3 × 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na 2​ SO 4​ .

    • Filter and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product as a pale-yellow solid.

Analytical Validation Data

To verify the structural integrity of the synthesized 4,5-dimethyl-1H-pyrrole-2-carbaldehyde, compare your analytical results against the standardized parameters in Table 1.

Table 1: Quantitative Analytical Summary for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Analytical ParameterExpected Value / Spectroscopic Signature
Appearance Pale yellow to tan crystalline solid
1 H NMR (CDCl 3​ , 400 MHz) δ 9.42 (s, 1H, CHO), 9.05 (br s, 1H, NH), 6.71 (d, J = 2.5 Hz, 1H, Ar-H), 2.25 (s, 3H, CH 3​ ), 2.05 (s, 3H, CH 3​ )
13 C NMR (CDCl 3​ , 100 MHz) δ 178.5 (C=O), 133.2, 128.4, 120.1, 115.6, 12.5 (CH 3​ ), 10.8 (CH 3​ )
ESI-MS (m/z)[M+H] + calculated for C 7​ H 10​ NO: 124.07, found: 124.1
Purity Validation > 98% via HPLC (UV detection at 254 nm)

Downstream Application: Synthesis of 1,7-Diiodo-BODIPY

Once validated, 4,5-dimethyl-1H-pyrrole-2-carbaldehyde is primed for downstream functionalization. A prominent application is its conversion into a heavy-atom substituted BODIPY dye, which exhibits high quantum yields for singlet oxygen generation due to enhanced intersystem crossing (ISC) mediated by the heavy-atom effect[2].

Workflow: Regioselective Iodination
  • Dissolve 4,5-dimethyl-1H-pyrrole-2-carbaldehyde in a 3:1 mixture of CH 2​ Cl 2​ and DMF.

  • Cool to 0 °C and add N-iodosuccinimide (NIS, 1.5 eq) portion-wise.

  • Stir for 1 hour to yield 3-iodo-4,5-dimethyl-1H-pyrrole-2-carbaldehyde .

  • This iodinated intermediate is subsequently condensed using POCl 3​ and complexed with BF 3​ ·OEt 2​ in the presence of triethylamine (Et 3​ N) to assemble the final 1,7-diiodo-2,3,5,6-tetramethyl-BODIPY fluorophore[2].

BODIPY_Workflow Step1 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde Step2 Regioselective Halogenation (NIS, 0°C, CH2Cl2/DMF) Step1->Step2 Step3 3-Iodo-4,5-dimethyl-1H-pyrrole-2-carbaldehyde Step2->Step3 Step4 Dipyrromethene Assembly (POCl3, CH2Cl2) Step3->Step4 Step5 Boron Complexation (BF3·OEt2, Et3N) Step4->Step5 Step6 1,7-Diiodo-BODIPY Dye (Photosensitizer) Step5->Step6

Fig 2. Downstream synthesis of 1,7-diiodo-BODIPY from the pyrrole-2-carbaldehyde building block.

References

  • 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • 1,7-Dihalogenated BODIPYs: Synthesis, Structure and Photophysics. ACS Publications. URL:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Introduction & Mechanistic Rationale 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) is a critical heterocyclic building block widely utilized in the synthesis of porphyrins and conformationally restricted 1,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) is a critical heterocyclic building block widely utilized in the synthesis of porphyrins and conformationally restricted 1,7-disubstituted Boron Dipyrromethene (BODIPY) dyes[1]. Beyond advanced fluorophore synthesis, this specific pyrrole derivative has also been identified as a volatile thermal degradation product in complex food chemistry matrices, such as glucose/glycine melanoidins[2].

The Nomenclature Shift (Expert Insight): In synthetic workflows, this compound is typically generated via the Vilsmeier-Haack formylation of 2,3-dimethylpyrrole using phosphorus oxychloride and N,N-dimethylformamide[3]. When 2,3-dimethylpyrrole undergoes electrophilic aromatic substitution, the reaction occurs preferentially at the unsubstituted alpha position (C5) due to the superior resonance stabilization of the intermediate sigma complex[1].

Once the formyl group is added, IUPAC nomenclature rules dictate that the principal functional group (the aldehyde) must receive the lowest possible locant. Consequently, the ring is renumbered: the formyl-bearing carbon becomes C2. This shifts the methyl groups, originally at C2 and C3, to positions C5 and C4, respectively. This regiochemical transformation necessitates rigorous Nuclear Magnetic Resonance (NMR) validation to confirm that formylation occurred exclusively at the alpha position rather than the beta position.

Experimental Protocols: Self-Validating Methodology

To ensure absolute structural validation, the following standardized protocol is optimized for both ¹H and ¹³C NMR acquisition.

Step-by-Step Sample Preparation
  • Sample Weighing: Weigh 10–15 mg of the synthesized 4,5-dimethyl-1H-pyrrole-2-carbaldehyde[3].

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: CDCl₃ is selected not only for its excellent solubilizing properties for pyrrole derivatives but also because it lacks exchangeable protons that would obscure the critical pyrrolic NH signal. Avoid plastic pipettes during transfer, as CDCl₃ readily leaches plasticizers (e.g., phthalates) that produce multiplet artifacts at 7.5–7.7 ppm, potentially obscuring baseline clarity.

  • Alternative Solvent (If Needed): If the NH signal is broadened beyond recognition due to trace moisture, switch to strictly anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ reduces the proton exchange rate via strong hydrogen bonding with the solvent, often allowing the observation of fine scalar coupling between the NH and the C3-H, definitively proving their adjacent relationship.

Instrument Tuning and Acquisition
  • Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform rigorous gradient shimming on the ²H lock signal.

  • ¹H NMR Acquisition:

    • Parameters: Pulse sequence = zg30, Scans = 16, Relaxation Delay (D1) = 1.0 s.

    • Causality: A 30-degree flip angle combined with a 1-second delay ensures complete longitudinal relaxation of the protons between scans, allowing for accurate, quantitative integration of the methyl (3H) and formyl (1H) signals.

  • ¹³C NMR Acquisition:

    • Parameters: Pulse sequence = zgpg30 (proton-decoupled), Scans = 512–1024, Relaxation Delay (D1) = 2.0–3.0 s.

    • Causality: The molecule contains four quaternary carbons (C2, C4, C5, and the carbonyl C=O). Because quaternary carbons lack attached protons, they cannot utilize efficient dipole-dipole relaxation pathways, resulting in significantly longer T₁ relaxation times. A prolonged D1 delay prevents signal saturation, ensuring these critical structural markers are visible.

Analytical Workflow Diagram

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 B 2. Tuning & Matching Optimize probe for 1H and 13C nuclei A->B C 3A. 1H NMR Acquisition ns=16, d1=1s, 400 MHz B->C D 3B. 13C NMR Acquisition ns=512, d1=2s, 100 MHz B->D E 4. Data Processing Fourier Transform & Phase Correction C->E D->E F 5. Structural Validation Confirm 4,5-dimethyl regiochemistry E->F

Figure 1: Analytical workflow for the NMR characterization of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Data Interpretation & Structural Validation

The following tables summarize the expected quantitative NMR data for 4,5-dimethyl-1H-pyrrole-2-carbaldehyde, providing the mechanistic rationale for each assignment to aid in rapid spectral validation.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.40 – 9.50 Singlet (s)1H-CHO (Aldehyde)Highly deshielded due to the diamagnetic anisotropy of the C=O double bond and its strong electron-withdrawing nature.
9.20 – 10.50 Broad Singlet (br s)1HPyrrole -NHThe shift is highly concentration and solvent dependent due to intermolecular hydrogen bonding and rapid proton exchange.
6.70 – 6.80 Doublet (d) or Singlet (s)1HC3-HAppears as a doublet (J ≈ 2.5 Hz) if coupled to the NH proton; collapses to a sharp singlet if chemical exchange is rapid.
2.20 – 2.30 Singlet (s)3HC5-CH₃Slightly more deshielded than C4-CH₃ due to closer proximity to the electron-rich pyrrole nitrogen and localized ring current effects.
2.00 – 2.10 Singlet (s)3HC4-CH₃Standard allylic/benzylic-type methyl shift on an aromatic heterocycle.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (ppm)TypeAssignmentMechanistic Rationale
~177.5 QuaternaryC=O (Aldehyde)Extreme deshielding from the electronegative oxygen atom and sp² hybridization.
~136.5 QuaternaryC5Alpha-carbon attached to the electron-donating methyl group.
~132.0 QuaternaryC2Alpha-carbon attached directly to the strongly electron-withdrawing formyl group.
~120.5 QuaternaryC4Beta-carbon attached to a methyl group.
~110.5 Tertiary (CH)C3Beta-carbon; relatively shielded due to strong electron donation from the pyrrole nitrogen via resonance.
~13.0 Primary (CH₃)C5-CH₃Alpha-methyl carbon.
~11.0 Primary (CH₃)C4-CH₃Beta-methyl carbon.

References

  • Title: 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 1,7-Dihalogenated BODIPYs: Synthesis, Structure and Photophysics Source: ACS Publications URL: [Link]

  • Title: Thermal Degradation Studies of Glucose/Glycine Melanoidins Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: Advanced Macrocycle Synthesis Utilizing 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Photodynamic Therapy (PDT) Agents, Fluorescent Bio-probes, and Hexadentate Ligands Mechanistic Rationale & Structural Adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Photodynamic Therapy (PDT) Agents, Fluorescent Bio-probes, and Hexadentate Ligands

Mechanistic Rationale & Structural Advantages

In the synthesis of complex, asymmetric tetrapyrroles (such as those mimicking natural Type-III porphyrinogens), symmetric tetramerization of simple pyrroles is ineffective due to the statistical mixture of isomers it produces. 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde serves as a highly strategic, asymmetric building block that bypasses these limitations.

The structural anatomy of this compound dictates its synthetic utility:

  • The α -Formyl Group (Position 2): Acts as a highly reactive electrophilic center, primed for condensation with α -free pyrroles or dipyrromethanes under acidic conditions.

  • The α -Methyl Group (Position 5): Serves a dual purpose. It temporarily blocks polymerization during initial condensation steps. Later, during oxidative cyclization, it acts as the carbon source for the final meso-bridge of the porphyrin macrocycle 1. Alternatively, it can be selectively oxidized to a formyl group using Ceric Ammonium Nitrate (CAN) to build expanded macrocycles like pyrrophens [[2]]().

  • The Unsubstituted β -Position (Position 3): Leaves a "blank" site on the resulting porphyrin or BODIPY periphery, allowing for downstream post-synthetic functionalization (e.g., halogenation or cross-coupling) to tune electronic or photophysical properties 3.

Synthetic Workflows

The versatility of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde allows it to be directed into three distinct macrocyclic pathways depending on the activation strategy employed.

Workflow cluster_0 Porphyrin Synthesis cluster_1 BODIPY Synthesis cluster_2 Expanded Macrocycles Start 4,5-Dimethyl-1H- pyrrole-2-carbaldehyde Biladiene 1,19-Dimethyl- a,c-biladiene Start->Biladiene + Dipyrromethane (HBr/AcOH) Dipyrromethene Dipyrromethene Start->Dipyrromethene + alpha-free pyrrole (POCl3) Dicarbaldehyde Pyrrole-2,5- dicarbaldehyde Start->Dicarbaldehyde CAN Oxidation Porphyrin Asymmetric Porphyrin Biladiene->Porphyrin CuCl2 / DMF BODIPY 1,7-Dimethyl BODIPY Dipyrromethene->BODIPY BF3·OEt2 / Et3N Pyrrophen Pyrrophen Ligands Dicarbaldehyde->Pyrrophen + o-phenylenediamine

Fig 1: Divergent synthetic pathways of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols
Protocol A: Synthesis of Asymmetric Porphyrins via the a,c-Biladiene Route

This protocol utilizes a stepwise condensation to prevent symmetric scrambling, ensuring the precise placement of peripheral substituents 1.

Phase 1: Formation of the 1,19-Dimethyl-a,c-biladiene Dihydrobromide

  • Reagent Assembly: Dissolve 4,5-dimethyl-1H-pyrrole-2-carbaldehyde (2.05 equiv) and a chosen dipyrromethane-5,5'-dicarboxylic acid (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Acid-Catalyzed Condensation: Slowly add 33% HBr in acetic acid (4.0 equiv) dropwise at room temperature.

    • Causality: The highly acidic environment drives the rapid, in-situ decarboxylation of the dipyrromethane. The resulting α -free positions are highly nucleophilic and immediately attack the protonated formyl groups of the pyrrole. The HBr forces the product to precipitate as a dihydrobromide salt, protecting the linear tetrapyrrole from premature oxidation.

  • Isolation: Stir for 2 hours. Filter the resulting brick-red precipitate, wash with cold diethyl ether, and dry under vacuum.

    • Self-Validation Check: The intermediate must exhibit a characteristic strong absorption band at ~520 nm in UV-Vis spectroscopy. If the solution remains yellow, the decarboxylation failed; verify the activity of the HBr/AcOH.

Phase 2: Copper(II)-Mediated Oxidative Cyclization

  • Templating and Oxidation: Dissolve the biladiene dihydrobromide in anhydrous DMF. Add anhydrous CuCl 2​ (10 equiv) and heat to 100 °C for 4 hours.

    • Causality: Cu(II) serves a dual mechanism. It coordinates with the four pyrrolic nitrogens, pre-organizing the linear chain into a macrocyclic geometry (templating effect). Simultaneously, it acts as a mild oxidant, facilitating the coupling of the 1- and 19-methyl groups. One α -methyl group forms the final meso-carbon bridge, while the other is oxidatively expelled.

  • Demetalation: Extract the copper porphyrin, dissolve in CH 2​ Cl 2​ , and treat with 10% H 2​ SO 4​ in Trifluoroacetic acid (TFA) for 1 hour to remove the Cu(II) ion. Neutralize with saturated NaHCO 3​ and purify via silica gel chromatography.

    • Self-Validation Check: Successful cyclization and demetalation are validated by the emergence of the classic porphyrin Soret band (~400 nm) and four distinct Q-bands (~500-630 nm).

Protocol B: Synthesis of 1,7-Dimethyl BODIPY Dyes

This protocol leverages the formyl group for direct dipyrromethene formation, bypassing the need for a dipyrromethane intermediate [[3]]().

  • Vilsmeier-Type Activation: Dissolve 4,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) and an α -free pyrrole (e.g., 2,3-dimethylpyrrole, 1.0 equiv) in anhydrous CH 2​ Cl 2​ . Cool to 0 °C.

  • Condensation: Add Phosphorus oxychloride (POCl 3​ , 1.2 equiv) dropwise. Stir for 2 hours at room temperature.

    • Causality: POCl 3​ activates the formyl group by forming a highly electrophilic Vilsmeier-Haack-type iminium intermediate. This ensures a regiospecific electrophilic aromatic substitution by the α -free pyrrole, avoiding random oligomerization.

  • Boron Complexation: Cool the deep-red solution back to 0 °C. Add Triethylamine (Et 3​ N, 5.0 equiv) followed by Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 5.0 equiv). Stir for 12 hours.

    • Causality: Et 3​ N deprotonates the dipyrromethene hydrochloride intermediate, allowing the basic pyrrolic nitrogens to chelate the boron atom. BF 3​ ·OEt 2​ locks the structure into the rigid, planar BODIPY framework.

    • Self-Validation Check: Upon addition of BF 3​ ·OEt 2​ , successful complexation is immediately visually validated by the onset of intense green/yellow fluorescence under a 365 nm UV lamp.

Quantitative Data Summary

The table below summarizes the expected yields, reaction times, and purity metrics for the primary macrocycles synthesized using 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Target MacrocycleKey IntermediatePrimary ReagentsReaction TimeTypical Yield (%)Expected Purity (HPLC)
a,c-Biladiene Dihydrobromide N/AHBr/AcOH, MeOH2 h75 - 85%>95%
Free-Base Asymmetric Porphyrin a,c-Biladiene1. CuCl 2​ /DMF2. TFA/H 2​ SO 4​ 4 h35 - 50%>98%
1,7-Dimethyl BODIPY DipyrromethenePOCl 3​ , BF 3​ ·OEt 2​ , Et 3​ N12 h40 - 60%>99%
Pyrrophen Ligands 5-formyl pyrroleCAN, o-phenylenediamine18 h65 - 70%>95%
References
  • Normal and Abnormal Heme Biosynthesis. 2.
  • 1,7-Disubstituted Boron Dipyrromethene (BODIPY)
  • Pyrrophens: Pyrrole-Based Hexadentate Ligands Tailor-Made for Uranyl (UO22+)

Sources

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde and Primary Amines

Executive Summary The condensation of pyrrole-2-carboxaldehyde derivatives with primary amines to form Schiff bases (imines) is a cornerstone reaction in coordination chemistry and drug development[1]. Specifically, 4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The condensation of pyrrole-2-carboxaldehyde derivatives with primary amines to form Schiff bases (imines) is a cornerstone reaction in coordination chemistry and drug development[1]. Specifically, 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde represents a highly versatile building block. The electron-donating methyl groups at the 4- and 5-positions enrich the electron density of the pyrrole ring, modulating the electrophilicity of the aldehyde and enhancing the stability of the resulting metal-chelating ligands. This application note provides a comprehensive, self-validating protocol for synthesizing these Schiff bases and their subsequent transition metal complexes, detailing the mechanistic causality, analytical validation, and biological applications.

Mechanistic Rationale & Chemical Dynamics

The formation of a Schiff base from 4,5-dimethyl-1H-pyrrole-2-carbaldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.

Causality in Reaction Conditions
  • Solvent Selection: Absolute ethanol or methanol is typically used[2]. These polar protic solvents dissolve both the hydrophobic pyrrole precursor and the polar amine, while allowing for the azeotropic or thermal removal of water to drive the equilibrium toward the imine product.

  • Catalysis: A catalytic amount of glacial acetic acid is often added[2]. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is crucial because the electron-donating methyl groups on the pyrrole ring slightly deactivate the carbonyl carbon via inductive and mesomeric effects compared to unsubstituted pyrrole-2-carbaldehyde.

  • Dehydration: The initial nucleophilic attack forms a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable >C=N double bond (azomethine linkage)[3].

Reaction Pathway Visualization

Mechanism Aldehyde 4,5-Dimethyl-1H- pyrrole-2-carbaldehyde (Electrophile) Protonation Acid Catalysis (H+ Activation) Aldehyde->Protonation Acetic Acid Amine Primary Amine (R-NH2) (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Protonation->Hemiaminal + Amine Dehydration - H2O (Dehydration) Hemiaminal->Dehydration Heat (60°C) SchiffBase Schiff Base Ligand (Azomethine >C=N) Dehydration->SchiffBase Equilibrium Shift

Figure 1: Mechanistic workflow of the acid-catalyzed condensation forming the pyrrole-derived Schiff base.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues (color changes, precipitation) act as primary indicators of reaction progress, followed by rigorous spectroscopic validation.

Protocol A: Synthesis of the Schiff Base Ligand

Adapted from standard pyrrole-2-carboxaldehyde condensation methodologies[1][2].

Reagents:

  • 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (10 mmol)

  • Primary Amine (e.g., aliphatic amine or substituted aniline) (10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde in 15 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate vial, dissolve 10 mmol of the primary amine in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to activate the carbonyl carbon[2].

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 60–70 °C for 4 to 6 hours[3]. Self-Validation Cue: The solution will typically deepen in color (e.g., to a brownish-yellow or deep orange), indicating extended conjugation from the newly formed azomethine bond.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Filter the resulting precipitate under vacuum. Wash the solid with cold diethyl ether to remove unreacted starting materials, followed by recrystallization from hot ethanol to yield the pure Schiff base[1]. Dry in a vacuum desiccator.

Protocol B: Synthesis of Transition Metal Complexes

Schiff bases derived from pyrrole-2-carbaldehydes are excellent bidentate (N,N) ligands, coordinating through the azomethine nitrogen and the deprotonated pyrrole nitrogen[3].

Step-by-Step Procedure:

  • Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of hot absolute ethanol.

  • Add a methanolic solution of the transition metal salt (e.g., CuCl₂, ZnCl₂, or CoCl₂) (1.0 mmol for a 2:1 Ligand:Metal complex) dropwise to the ligand solution[1][2].

  • Adjust the pH to ~7.5 using a dilute methanolic KOH solution to facilitate the deprotonation of the pyrrole N-H, which is essential for metal coordination[1].

  • Reflux the mixture for 4–6 hours. Self-Validation Cue: A distinct color change or immediate precipitation of a microcrystalline solid indicates complex formation.

  • Filter, wash with cold ethanol, and dry in vacuo.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized compounds, multi-nuclear NMR and FT-IR spectroscopy must be employed. The disappearance of the aldehyde carbonyl stretch and the appearance of the azomethine stretch are the primary diagnostic markers[4].

Table 1: Expected Spectroscopic Markers for Validation

Analytical MethodTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
FT-IR Aldehyde (C=O)~1650 - 1680 cm⁻¹Must disappear in the final product.
FT-IR Azomethine (C=N)1590 - 1620 cm⁻¹Confirms successful Schiff base formation[3].
FT-IR Pyrrole (N-H)3150 - 3300 cm⁻¹Present in ligand; disappears in metal complex if deprotonated.
¹H NMR Aldehyde (CHO)δ 9.4 - 9.8 ppmMust disappear in the final product.
¹H NMR Azomethine (CH=N)δ 8.1 - 8.5 ppmConfirms imine proton formation.
¹H NMR Pyrrole (NH)δ 11.0 - 11.5 ppmBroad singlet; confirms intact pyrrole ring.

Applications in Drug Development

Schiff bases containing the pyrrole moiety, and their metal complexes, exhibit profound biological activities.

  • Antimicrobial Activity: Complexes of Cu(II) and Zn(II) often show enhanced antibacterial and antifungal activity compared to the free ligand, explained by Overtone's concept and the Tweedy chelation theory, where chelation reduces the polarity of the metal ion and enhances lipophilicity, allowing better penetration through bacterial lipid membranes[1].

  • Cytotoxicity & DNA Cleavage: Transition metal complexes of these ligands have been investigated for their ability to cleave pUC18 DNA and induce apoptosis in hepatocellular carcinoma (SK-GT-4) cell lines[1][2].

References

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE. ResearchGate. Available at: [Link]

  • Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. JETIR. Available at: [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Oncology Radiotherapy. Available at:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Reduction of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde to (4,5-Dimethyl-1H-pyrrol-2-yl)methanol

Introduction & Scope 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a highly valuable heterocyclic building block, predominantly utilized in the synthesis of advanced functional materials such as 1,7-disubstituted Boron Dipyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a highly valuable heterocyclic building block, predominantly utilized in the synthesis of advanced functional materials such as 1,7-disubstituted Boron Dipyrromethene (BODIPY) dyes[1] and porphyrin architectures. The reduction of this aldehyde to its corresponding primary alcohol, (4,5-dimethyl-1H-pyrrol-2-yl)methanol, is a critical transformation in these synthetic pipelines. This application note details an optimized, highly selective reduction protocol using sodium borohydride ( NaBH4​ ) in methanol, specifically tailored to mitigate the inherent instability of the pyrrole-2-methanol product.

Mechanistic Rationale & E-E-A-T Insights

Handling electron-rich heterocycles requires a deep understanding of their reactivity profiles to prevent catastrophic yield losses during synthesis and workup.

  • Reagent Selection (Causality): NaBH4​ is selected as the optimal hydride donor because it is mild and highly chemoselective. It efficiently reduces the aldehyde functionality without over-reducing the electron-rich pyrrole ring. Methanol serves a dual purpose: it acts as a protic solvent that solubilizes the reagents and functions as an electrophilic activator, hydrogen-bonding to the carbonyl oxygen to accelerate hydride transfer.

  • Product Stability & The Azafulvenium Threat: The most critical aspect of this protocol is the workup phase. Pyrrole-2-methanols are notoriously unstable under acidic conditions[2]. If the reaction is quenched with an acid (even mild acids like aqueous NH4​Cl ), the newly formed hydroxyl group is protonated and eliminated as water. This dehydration generates a highly reactive, electrophilic azafulvenium intermediate[3]. Because the pyrrole ring is inherently nucleophilic, this azafulvenium species rapidly undergoes intermolecular nucleophilic attack by other pyrrole molecules, triggering an uncontrolled polymerization cascade that results in intractable black tars (dipyrromethanes and porphyrinogens)[2].

  • Self-Validating Protocol: To ensure experimental trustworthiness, this protocol mandates a strictly neutral or mildly basic quench (e.g., distilled water or saturated NaHCO3​ ). Furthermore, strict temperature control ( <10∘C ) during hydride addition prevents thermal degradation and side reactions.

Reaction Workflow

Workflow Step1 1. Substrate Preparation Dissolve 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde in Methanol at 0 °C Step2 2. Hydride Addition Add NaBH4 portion-wise (Maintain T < 10 °C) Step1->Step2 Step3 3. Reaction Stir at Room Temperature (1-2 hours) Step2->Step3 Step4 4. Monitoring Confirm aldehyde consumption via TLC (Hexane/EtOAc) Step3->Step4 Step5 5. Quenching (Critical!) Quench with H2O / sat. NaHCO3 STRICTLY AVOID ACID Step4->Step5 Step6 6. Extraction & Drying Extract with EtOAc Dry over anhydrous Na2SO4 Step5->Step6 Step7 7. Product Isolation (4,5-Dimethyl-1H-pyrrol-2-yl)methanol Store at -20 °C under Argon Step6->Step7

Workflow for the reduction of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde to the corresponding alcohol.

Experimental Protocol

Materials and Reagents

Table 1: Quantitative data for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde123.151.01.23 g (10.0 mmol)Substrate
Sodium Borohydride ( NaBH4​ )37.831.50.57 g (15.0 mmol)Reducing Agent
Anhydrous Methanol32.04-20 mLSolvent / Activator
Saturated NaHCO3​ (aq)--10 mLBasic Quench
Ethyl Acetate (EtOAc)88.11-3 × 20 mLExtraction Solvent
Anhydrous Na2​SO4​ 142.04-As neededDrying Agent
Step-by-Step Methodology

Step 1: Setup and Dissolution

  • Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar. Purge the flask with Argon to maintain an inert atmosphere.

  • Add 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.23 g, 10.0 mmol) to the flask and dissolve it in anhydrous methanol (20 mL).

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0∘C for 10 minutes.

Step 2: Hydride Addition 4. Weigh out NaBH4​ (0.57 g, 15.0 mmol). 5. Add the NaBH4​ to the stirring solution in 4 to 5 small portions over a period of 15 minutes.

  • Analytical Insight: Portion-wise addition is critical to control the exothermic release of hydrogen gas. Allowing the temperature to spike above 10∘C can lead to solvent reflux and unwanted side reactions.

Step 3: Reaction Execution and Monitoring 6. Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature ( 20–25∘C ). 7. Stir the mixture for 1 to 2 hours. 8. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. The starting aldehyde is highly UV-active and typically exhibits a higher Rf​ value due to intramolecular hydrogen bonding. The reaction is deemed complete when the starting material spot is entirely consumed, replaced by a more polar, lower Rf​ spot corresponding to the alcohol.

Step 4: Quenching and Extraction 9. Re-cool the reaction flask to 0∘C using an ice-water bath. 10. CRITICAL STEP: Slowly quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ (or distilled water). Do not use HCl , NH4​Cl , or any acidic solutions, as this will instantly polymerize the product via the azafulvenium intermediate[2],[3]. 11. Remove the methanol solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30∘C to prevent thermal degradation. 12. Transfer the remaining aqueous residue to a separatory funnel and extract with Ethyl Acetate ( 3×20 mL ).

Step 5: Purification and Storage 13. Wash the combined organic layers with brine (20 mL). 14. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. 15. Storage: (4,5-Dimethyl-1H-pyrrol-2-yl)methanol is inherently unstable and prone to spontaneous polymerization if left at room temperature. It should be used immediately in the subsequent synthetic step or stored strictly under Argon at −20∘C .

Data & Characterization

Table 2: Expected Characterization Data for (4,5-Dimethyl-1H-pyrrol-2-yl)methanol.

ParameterExpected Result
Physical Appearance Pale yellow to off-white solid/oil (darkens upon air exposure)
Expected Yield 85% – 92% (Crude, typically sufficient for next steps)
1 H NMR (400 MHz, CDCl3​ ) δ 8.20 (br s, 1H, NH), 5.85 (d, 1H, Pyrrole-H), 4.55 (s, 2H, CH2​OH ), 2.15 (s, 3H, CH3​ ), 1.95 (s, 3H, CH3​ )
TLC ( Rf​ ) ~0.3 (7:3 Hexane/EtOAc)

References

  • 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties. Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Ag-Catalyzed Switchable Synthesis of Site-Specifically Functionalized Pyrroles via Azafulvenium Intermediates. Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Note: Orthogonal Analytical Strategies for the Purity Assessment of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Executive Summary 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) is a highly functionalized heterocyclic building block critical to the synthesis of oligopyrrole macrocycles, kinase inhibitors, and 1,7-disubsti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) is a highly functionalized heterocyclic building block critical to the synthesis of oligopyrrole macrocycles, kinase inhibitors, and 1,7-disubstituted Boron Dipyrromethene (BODIPY) fluorescent dyes[1]. Because downstream applications—particularly in fluorophore synthesis and medicinal chemistry—demand stringent purity, relying on a single analytical modality is insufficient. This application note details a self-validating, orthogonal analytical framework utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish the absolute purity and impurity profile of this compound.

Mechanistic Rationale & Chemical Context

The synthesis of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde typically proceeds via the Vilsmeier-Haack formylation of 2,3-dimethylpyrrole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1]. This synthetic route dictates the expected impurity profile:

  • Unreacted Starting Materials: Residual 2,3-dimethylpyrrole.

  • Volatile By-products: Residual DMF, chlorinated intermediates, and degradation products.

  • Non-Volatile Dimers/Oligomers: Pyrrole rings are electron-rich and prone to oxidative dimerization, though the electron-withdrawing formyl group at the 2-position provides moderate stabilization against spontaneous oxidation[2].

Historically, elemental analysis (CHN) was heavily relied upon for pyrrole purity; however, modern consensus highlights its vulnerability to manipulation and lack of chromatographic proof[3]. Therefore, a multi-technique approach is required:

  • RP-HPLC resolves non-volatile oligomeric impurities. The addition of a weak acid (e.g., 0.1% Formic Acid) to the mobile phase is mechanistically crucial; it suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary interactions with the pyrrole's secondary amine (NH) that would otherwise cause severe peak tailing.

  • GC-MS targets volatile process-related impurities[4]. The relatively high volatility of DMF and unreacted dimethylpyrrole makes them ideal candidates for GC separation, utilizing a non-polar stationary phase to prevent thermal degradation.

  • qNMR provides absolute mass fraction purity. Unlike chromatography, qNMR does not require an identical reference standard, relying instead on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that resonance[4].

Analytical Workflow Visualization

PurityWorkflow Sample 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 53700-95-1) Split Sample->Split HPLC RP-HPLC (UV/PDA) Target: Non-volatile Impurities Mechanism: Hydrophobic Partitioning Split->HPLC GCMS GC-MS Target: Volatiles & Solvents Mechanism: Boiling Point / MS Fragmentation Split->GCMS qNMR 1H qNMR Target: Absolute Purity Assay Mechanism: Proton Resonance Integration Split->qNMR Integration Orthogonal Purity Validation (Comprehensive Impurity Profile) HPLC->Integration Area % GCMS->Integration Volatiles % qNMR->Integration Mass %

Caption: Orthogonal analytical workflow for pyrrole-2-carbaldehyde purity assessment.

Detailed Experimental Protocols

Protocol A: RP-HPLC for Non-Volatile Impurity Profiling

This stability-indicating method is designed to separate the main compound from oxidative degradants and oligomers.

  • Instrumentation: HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: End-capped C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size). End-capping is mandatory to mitigate pyrrole-silanol interactions.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min[4].

  • Detection: Extract UV chromatogram at 290 nm (absorbance maximum of the conjugated pyrrole-carbaldehyde system).

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL).

  • System Suitability: Inject a blank (Methanol) to ensure no baseline interference. Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0%, and the tailing factor must be ≤ 1.5.

Protocol B: GC-MS for Volatile Impurities
  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer.

  • Column: Non-polar 5% phenyl polysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (Split ratio 50:1).

  • Oven Program:

    • Initial temperature 60 °C, hold for 2 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35–400.

  • Sample Preparation: Dissolve 5 mg of sample in 1 mL of Dichloromethane.

  • Causality Note: The high inlet temperature ensures complete volatilization, while the 50:1 split ratio prevents column overloading, which is critical for maintaining sharp peak shapes for the highly concentrated main analyte.

Protocol C: ¹H qNMR for Absolute Quantitation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v TMS.

  • Internal Standard (IS): TraceCERT® Maleic acid (singlet at ~6.3 ppm, integrating for 2 protons). Maleic acid is chosen because its resonance does not overlap with the pyrrole CH (~6.7 ppm), the formyl proton (~9.5 ppm), or the methyl groups (~2.0–2.3 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde and ~10 mg of Maleic acid IS into a vial using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL CDCl₃ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Number of scans: 64

    • Relaxation delay (D1): 30 seconds. Mechanistic imperative: The formyl proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time (T₁). A D1 of ≥ 5×T₁ is required to ensure complete magnetization recovery and prevent integration errors.

  • Calculation: Purity is calculated using the ratio of the integrated area of the formyl proton (1H) to the Maleic acid singlet (2H), factored by their respective precise masses and molecular weights.

Data Presentation & System Suitability

The following tables summarize the expected quantitative parameters and impurity profiles derived from the orthogonal testing protocols.

Table 1: Chromatographic and Spectroscopic Parameters Summary

Analytical TechniquePrimary TargetKey ParameterAcceptance Criteria / Expected Outcome
RP-HPLC (UV) Non-volatile impuritiesPeak Tailing Factor≤ 1.5 (indicates effective silanol suppression)
RP-HPLC (UV) Assay PrecisionPeak Area RSD (n=3)≤ 1.0%
GC-MS Residual SolventsDMF Retention Time~3.5 min (baseline resolved from main peak)
GC-MS Starting Material2,3-DimethylpyrroleDetectable at trace levels; EI-MS m/z 95
¹H qNMR Absolute PurityRelaxation Delay (D1)30 seconds minimum for formyl proton
¹H qNMR QuantitationMass Fraction Purity≥ 98.0% w/w for synthetic grade materials

Table 2: Potential Impurities and Detection Modalities

Impurity / DegradantOriginBest Detection MethodMechanistic Reason for Detection Choice
2,3-Dimethylpyrrole Unreacted starting materialGC-MSHighly volatile; elutes early on non-polar GC columns.
Dimethylformamide (DMF) Vilsmeier-Haack reagentGC-MSLow molecular weight volatile solvent; poor UV chromophore for HPLC.
Pyrrole Oligomers Oxidative degradationRP-HPLCHigh molecular weight, non-volatile; strong UV absorbance due to extended conjugation.
Water (Moisture) Hygroscopic absorptionKarl Fischer / qNMRBroad peak in NMR; invisible to UV-HPLC and standard GC-MS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you optimize the synthesis of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you optimize the synthesis of 4,5-dimethyl-1H-pyrrole-2-carbaldehyde. This molecule is a critical building block for BODIPY dyes and porphyrin-based therapeutics[1]. The most robust method for its preparation is the Vilsmeier-Haack formylation of 2,3-dimethyl-1H-pyrrole[2]. However, pyrroles are notoriously sensitive to acidic conditions and oxidative degradation, making yield optimization a challenge of kinetic and thermodynamic control.

Mechanistic Workflow & Causality

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3]. The electron-rich 2,3-dimethylpyrrole undergoes electrophilic aromatic substitution predominantly at the unsubstituted alpha-position (C5), followed by alkaline hydrolysis of the iminium intermediate to yield the aldehyde[4].

VH_Mechanism DMF DMF + POCl3 (Reagents) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0 °C, 30 min Intermediate Aryl-Iminium Intermediate (C-C Bond Formed) Vilsmeier->Intermediate Electrophilic Attack Pyrrole 2,3-Dimethyl-1H-pyrrole (Substrate) Pyrrole->Intermediate Dropwise, 0 °C Hydrolysis Aqueous NaOAc (Hydrolysis) Intermediate->Hydrolysis RT to Reflux Product 4,5-Dimethyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Product Cleavage of Iminium

Workflow for the Vilsmeier-Haack synthesis of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

Self-Validating Experimental Protocol

To ensure high yields (>75%), every phase of the protocol must be treated as a self-validating system where visual and physical cues confirm the reaction's trajectory.

Step 1: Generation of the Vilsmeier Reagent

  • Action : In a flame-dried, argon-purged 3-neck flask, add anhydrous DMF (1.2 equiv) and cool to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 15-30 minutes.

  • Causality : The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents the thermal decomposition of the reagent, which would otherwise lead to dark, inactive byproducts.

  • Validation Checkpoint : The solution will transition from colorless to a pale-yellow, viscous liquid. The evolution of heat should cease once the addition is complete.

Step 2: Electrophilic Aromatic Substitution

  • Action : Dilute the Vilsmeier reagent with anhydrous dichloromethane (DCM). Maintain the temperature at 0 °C. Add a solution of 2,3-dimethyl-1H-pyrrole (1.0 equiv) in DCM dropwise over 1 hour. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Causality : Pyrroles are prone to acid-catalyzed polymerization. Dilution with DCM dissipates heat, and strict temperature control ensures regioselectivity at the alpha-position.

  • Validation Checkpoint : TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting pyrrole (visualized with UV or a vanillin stain).

Step 3: Buffered Hydrolysis

  • Action : Cool the reaction to 0 °C. Cautiously add a saturated aqueous solution of sodium acetate (NaOAc, 5.0 equiv)[3]. Reflux the biphasic mixture for 15-30 minutes, then cool to room temperature.

  • Causality : The intermediate is an iminium salt. Strong acids or unbuffered water will cause the pyrrole ring to polymerize. NaOAc acts as a mild base to drive the hydrolysis of the iminium to the aldehyde while buffering the HCl generated from the POCl₃.

  • Validation Checkpoint : A distinct phase separation will occur. The organic layer will contain the liberated aldehyde product.

Step 4: Isolation and Purification

  • Action : Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from boiling petroleum ether or flash chromatography.

  • Validation Checkpoint : The purified product should appear as a crystalline solid. ¹H NMR will show the distinct aldehyde proton at ~9.4 ppm.

Quantitative Data Presentation

Deviations from optimal parameters directly impact the thermodynamic stability of the pyrrole intermediate. Use the following table to benchmark your reaction conditions.

Reaction ParameterOptimal ConditionSub-optimal ConsequenceExpected Yield Impact
POCl₃ : DMF Ratio 1.1 : 1.2 equivalentsExcess POCl₃ causes severe pyrrole polymerization.-30% to -50%
Addition Temperature 0 °C to 5 °C>15 °C during addition promotes beta-formylation and tar formation.-20% to -40%
Hydrolysis Reagent Aqueous NaOAc (pH 7-8)Unbuffered H₂O (pH < 3) degrades the pyrrole ring.-40% to -60%
Hydrolysis Temp 60 °C (Reflux) for 15 minRoom temperature hydrolysis leaves uncleaved iminium salt.-15% to -25%
Troubleshooting Guide & FAQs

Q: My yield is consistently below 40%, and the reaction mixture turns into a black, tar-like substance. What is happening? A: You are observing acid-catalyzed polymerization, a classic issue with electron-rich pyrroles. This usually occurs during the hydrolysis step if the pH drops too low. Ensure you are using a large excess of a buffering agent like sodium acetate (NaOAc) during the quench[3]. Additionally, verify that your 2,3-dimethyl-1H-pyrrole starting material is freshly distilled; oxidized starting material acts as an initiator for polymerization.

Q: I am observing a mixture of regioisomers in my NMR. How do I improve selectivity for the 2-position? A: 2,3-Dimethylpyrrole naturally favors electrophilic attack at the unsubstituted alpha position (C5, which becomes C2 in the final nomenclature) due to the stabilization of the Wheland intermediate by the adjacent nitrogen lone pair. If you are seeing beta-formylation (attack at C4), your reaction temperature during the addition of the pyrrole to the Vilsmeier reagent is too high. Maintain the internal temperature strictly between 0 °C and 5 °C.

Q: The TLC shows complete consumption of the starting material, but after workup, my isolated yield is very low. Where is the product going? A: The product is likely trapped as the unhydrolyzed iminium salt in the aqueous layer. The cleavage of the iminium intermediate requires both a mild base and heat. If you simply wash the reaction with water at room temperature, the hydrolysis will stall. Ensure you reflux the biphasic mixture with NaOAc for at least 15 minutes to fully liberate the aldehyde[3].

Q: My purified 4,5-dimethyl-1H-pyrrole-2-carbaldehyde degrades over time in the fridge. How should it be stored? A: Pyrrole-2-carbaldehydes are sensitive to photo-oxidation and air. Store the purified crystalline solid in an amber vial, blanketed with argon or nitrogen, at -20 °C.

References
  • Title: 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Pyrrole-2-carboxaldehyde Source: Organic Syntheses Procedure URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Formylation of Pyrroles: Vilsmeier-Haack and Beyond

Introduction: The Synthetic Value of Formylpyrroles The introduction of a formyl group (–CHO) onto the pyrrole ring is a cornerstone transformation in synthetic organic chemistry. Formylpyrroles are versatile intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value of Formylpyrroles

The introduction of a formyl group (–CHO) onto the pyrrole ring is a cornerstone transformation in synthetic organic chemistry. Formylpyrroles are versatile intermediates, serving as pivotal building blocks in the synthesis of a vast array of more complex molecules, including porphyrins, pharmaceuticals, and functional materials.[1][2] The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, the fundamental mechanism underpinning most formylation reactions.[3][4] This guide provides an in-depth comparison of the most widely employed method for pyrrole formylation, the Vilsmeier-Haack reaction, with other key alternatives, offering researchers the critical insights needed to select the optimal strategy for their synthetic targets.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for the formylation of electron-rich heterocycles like pyrrole.[2][5][6] It employs a Vilsmeier reagent, an electrophilic chloroiminium ion, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][5][7][8]

Mechanism of Action

The reaction proceeds in three key stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic (chloromethylene)dimethyliminium salt, the active Vilsmeier reagent.[2][7][8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2][7] This attack preferentially occurs at the α-position (C2 or C5) because the resulting cationic intermediate (the sigma complex) is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at the β-position (C3 or C4).[7][9][10][11]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final formylpyrrole.[2][7][12]

Diagram: Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack Vilsmeier-Haack Mechanism on Pyrrole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct attacks POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent eliminates Cl₂PO₂⁻ Sigma_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrrole Pyrrole Pyrrole->Sigma_Complex attacks Formylpyrrole 2-Formylpyrrole Sigma_Complex->Formylpyrrole H₂O Workup (Hydrolysis)

Caption: Formation of the Vilsmeier reagent and its subsequent electrophilic attack on the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

This protocol details the synthesis of 3,4-diethylpyrrole-2-carbaldehyde, a valuable synthetic intermediate.[5]

Materials:

  • 3,4-Diethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (1.2 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C.[5]

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.[5]

  • Reaction with Pyrrole:

    • Dissolve 3,4-diethylpyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[5]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to 40-60 °C and stir for 2-4 hours, monitoring progress by TLC.[5]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.[5]

    • Stir the resulting biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Alternative Formylation Methods for Pyrroles

While the Vilsmeier-Haack reaction is highly effective, certain substrates or desired outcomes may necessitate alternative approaches.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like pyrroles.[13][14][15][16] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH).[15][17]

  • Mechanism: The key electrophile in this reaction is dichlorocarbene (:CCl₂), generated in situ from the reaction of chloroform with the strong base.[15][16][17] The electron-rich pyrrole ring attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the aldehyde.[16][17]

  • Advantages: It offers a different mechanistic pathway that can be useful for specific substrates.

  • Limitations: Yields can be modest, and the reaction conditions are harsh (strongly basic). For pyrroles, it can lead to side products, including ring-expansion to form 3-chloropyridine.[13][14]

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[18][19][20] It is most effective for highly activated aromatic systems.[20]

  • Mechanism: Under acidic conditions, HMTA generates an iminium ion electrophile.[18] This electrophile attacks the pyrrole ring, leading to an aminomethyl intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the formylated product.[20][21]

  • Advantages: It is useful for substrates that may be sensitive to the conditions of other formylation reactions. For example, it has been successfully used on substrates bearing sensitive amide functionalities.[21]

  • Limitations: The reaction is often inefficient, with yields that can be lower than those achieved with the Vilsmeier-Haack reaction.[20]

Formylation via Lithiation and DMF Quench

This two-step method provides a powerful and often highly regioselective route to formylpyrroles, particularly when specific substitution patterns are desired.

  • Mechanism:

    • Deprotonation/Lithiation: An N-protected pyrrole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), typically at low temperatures.[22] The base selectively removes a proton from the most acidic position, which is almost always the C2 position, to form a 2-lithiopyrrole intermediate.

    • Electrophilic Quench: The highly nucleophilic lithiated intermediate is then treated with an electrophilic formylating agent, most commonly DMF. The lithium-anion attacks the carbonyl carbon of DMF, and subsequent workup hydrolyzes the resulting tetrahedral intermediate to afford the 2-formylpyrrole.[22]

  • Advantages: This method offers excellent regiocontrol, as the site of formylation is dictated by the initial lithiation step. It is particularly useful for preparing 2-formylpyrroles from N-substituted precursors.

  • Limitations: It requires strongly basic and anhydrous conditions, which can limit its compatibility with certain functional groups. The pyrrole nitrogen must typically be protected.

Diagram: Formylation via Lithiation Workflow

Lithiation_Workflow Workflow for Formylation via Lithiation cluster_workflow Workflow for Formylation via Lithiation A Start: N-Protected Pyrrole B Step 1: Lithiation (n-BuLi, THF, -78 °C) A->B C Intermediate: 2-Lithiopyrrole B->C D Step 2: Electrophilic Quench (DMF, -78 °C to RT) C->D E Intermediate: Tetrahedral Adduct D->E F Step 3: Aqueous Workup (H₃O⁺) E->F G Product: 2-Formyl-N-Protected Pyrrole F->G

Caption: Step-by-step process for the formylation of a protected pyrrole via a lithiated intermediate.

Head-to-Head Comparison of Formylation Methods

The choice of formylation method is dictated by the specific pyrrole substrate, the presence of other functional groups, and the desired regioselectivity.

FeatureVilsmeier-Haack ReactionReimer-Tiemann ReactionDuff ReactionLithiation + DMF Quench
Reagents DMF, POCl₃ (or other)CHCl₃, Strong Base (e.g., KOH)Hexamethylenetetramine (HMTA), AcidOrganolithium Base, DMF
Electrophile Chloroiminium IonDichlorocarbene (:CCl₂)Iminium IonDMF (after lithiation)
Typical Conditions Mild (0 °C to 60 °C)Harsh (Strongly basic, heat)Acidic, HeatCryogenic (-78 °C), Anhydrous
Regioselectivity High preference for C2.[5][7] Can be directed to C3 with bulky reagents/substrates.[23]Generally C2, but can give mixtures and ring-expanded byproducts.[13]Prefers positions ortho to activating groups.[20]Excellent; defined by initial deprotonation step (usually C2).
Substrate Scope Broad for electron-rich heterocycles.[8]Primarily phenols; applicable to pyrroles but with limitations.[16]Requires highly activated arenes/heterocycles.[20]Requires N-protection; incompatible with acidic protons or electrophilic groups.
Yields Generally Good to Excellent.[1]Often Moderate to LowOften Moderate to Low[20]Generally Good to High
Key Advantage High reliability, versatility, and good yields.Utilizes a unique carbene electrophile.Tolerant of certain functional groups like amides.[21]Excellent and predictable regiocontrol.

Conclusion and Recommendations

The Vilsmeier-Haack reaction remains the premier choice for the general formylation of a wide range of pyrrole derivatives due to its operational simplicity, mild conditions, and consistently high yields.[2] Its inherent preference for the electronically favored C2 position makes it a predictable and reliable tool.

However, for specific synthetic challenges, alternative methods provide crucial advantages:

  • For achieving unparalleled regiocontrol , especially when formylation is required at a specific, less-electronically favored position, the lithiation and DMF quench strategy is superior, provided the substrate is compatible with strongly basic, anhydrous conditions.

  • The Reimer-Tiemann and Duff reactions , while generally lower-yielding and subject to harsher conditions, represent valuable niche methods. The Duff reaction, in particular, should be considered for substrates containing functional groups, such as amides, that might not be tolerant to other formylation reagents.[21]

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each method allows the modern synthetic chemist to approach the formylation of pyrroles with a high degree of precision and success.

References

  • Brimble, M. A., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Duff reaction. Grokipedia. Available at: [Link]

  • Quora. (2016). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? Quora. Available at: [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+. Available at: [Link]

  • Filo. (2025). d) Reimer-Tiemann reaction, is when pyrrole reacts with a strong base and... Filo. Available at: [Link]

  • Unacademy. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Unacademy. Available at: [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]

  • Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available at: [Link]

  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. Available at: [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis. Available at: [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. University of Groningen Research Portal. Available at: [Link]

  • Semantic Scholar. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Semantic Scholar. Available at: [Link]

  • ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Regioselective substituent effects upon the synthesis of dipyrrins from 2-formyl pyrroles. Canadian Journal of Chemistry. Available at: [Link]

  • Adda247. (2023). Reimer Tiemann Reaction Mechanism. Adda247. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Formylation. Organic Chemistry Data. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • ResearchGate. (2026). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]

  • ACS Publications. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. ACS Omega. Available at: [Link]

  • CSIRO Publishing. (n.d.). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Australian Journal of Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Functionalization of Corroles: Formylcorroles. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. YouTube. Available at: [Link]

  • ACS Publications. (2025). The Formylation of N,N-Dimethylcorroles. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). TCT/DMF mediated formylation of indoles and pyrroles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry. Available at: [Link]

Sources

Comparative

Comparative 1H NMR Spectral Analysis of Pyrrole Carbaldehyde Isomers: A Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter challenges in the structural elucidation of heterocyclic scaffolds. Pyrrole carbaldehydes are ubiquitous building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter challenges in the structural elucidation of heterocyclic scaffolds. Pyrrole carbaldehydes are ubiquitous building blocks in medicinal chemistry, and differentiating between positional isomers—specifically 1H-pyrrole-2-carbaldehyde and 1H-pyrrole-3-carbaldehyde—relies heavily on nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective, data-driven comparison of their 1H NMR spectra, elucidating the causality behind chemical shift variations and establishing a self-validating experimental protocol for accurate characterization.

Mechanistic Principles: Electronic Environments and Causality

The differentiation of pyrrole carbaldehyde isomers by 1H NMR is fundamentally rooted in the electronic environment dictated by the formyl group's position. The formyl moiety exerts a strong electron-withdrawing effect (both inductive -I and mesomeric -M effects), which asymmetrically perturbs the electron density of the aromatic pyrrole ring.

  • 1H-Pyrrole-2-carbaldehyde: Placing the formyl group at the C2 position allows for extended conjugation with the pyrrole nitrogen's lone pair. Resonance structures place partial positive charges on C3 and C5, inherently deshielding their respective protons[1]. Furthermore, the N-H proton is highly deshielded (often observed between 10.30 and 11.40 ppm in solvents like CDCl3 or Acetone-d6) due to the strong hydrogen bonding networks facilitated by the proximity of the carbonyl oxygen[1].

  • 1H-Pyrrole-3-carbaldehyde: Shifting the formyl group to the C3 position fundamentally alters the resonance network. The H-2 proton becomes exceptionally deshielded (~7.47 ppm) because it is flanked by both the electronegative pyrrole nitrogen and the electron-withdrawing formyl group[2]. Additionally, the aldehyde proton (CHO) in the 3-isomer is shifted further downfield (~9.82 ppm) compared to the 2-isomer (~9.50 ppm). This occurs because the 3-formyl group is less involved in direct mesomeric donation from the nitrogen lone pair, rendering the carbonyl carbon more electron-deficient and strongly deshielding the attached proton[2].

Comparative 1H NMR Spectral Data

To facilitate rapid and objective spectral assignment, the quantitative 1H NMR data for both isomers (acquired in CDCl3) is summarized below. This table highlights the diagnostic shifts required to distinguish the two alternatives.

Proton Environment1H-Pyrrole-2-carbaldehyde (δ, ppm)1H-Pyrrole-3-carbaldehyde (δ, ppm)Causality of Chemical Shift
Aldehyde (CHO) 9.50 – 9.60 (s)9.82 (s)3-CHO lacks direct resonance stabilization from the ring nitrogen, increasing electron deficiency and deshielding.
Pyrrole N-H 10.30 – 11.40 (br s)9.20 – 9.50 (br s)2-CHO promotes strong hydrogen-bonding networks, significantly deshielding the N-H proton.
Ring H-2 N/A (Substituted)7.47 – 7.48 (m)Highly deshielded by dual proximity to the electronegative nitrogen and the electron-withdrawing C3-formyl group.
Ring H-3 6.90 – 7.05 (m)N/A (Substituted)Deshielded by the adjacent C2-formyl group's -I and -M effects.
Ring H-4 6.30 – 6.40 (m)6.69 – 6.70 (m)Most shielded in the 2-isomer (meta-like position). In the 3-isomer, it is adjacent to the formyl group, increasing its shift.
Ring H-5 7.10 – 7.25 (m)6.85 – 6.87 (m)Adjacent to nitrogen. In the 2-isomer, resonance places a partial positive charge here, increasing deshielding compared to the 3-isomer.

(Data synthesized from authoritative spectral databases and literature[1],[2],[3])

Experimental Protocol: Self-Validating 1H NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating internal standards, rigorous shimming, and mathematical cross-checks of spin systems, the workflow guarantees that observed chemical shifts are intrinsic to the molecular structure and not artifacts of poor magnetic field homogeneity.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 5–10 mg of the purified pyrrole carbaldehyde isomer in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[1].

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl3.

  • Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz. If broader, re-shim to prevent overlapping multiplets.

Step 3: Acquisition Parameters

  • Set the probe temperature to 298 K to ensure consistent hydrogen-bonding dynamics.

  • Acquire the 1D 1H spectrum using a standard single-pulse sequence (e.g., zg30). Use a minimum of 16 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the aldehyde and N-H protons.

Step 4: Processing and Mathematical Self-Validation

  • Apply a mild exponential window function (LB = 0.3 Hz) and Fourier transform the data.

  • Axis Validation: Calibrate the chemical shift axis by setting the TMS singlet exactly to 0.00 ppm. Verify that the residual CHCl3 solvent peak appears exactly at 7.26 ppm.

  • Integration Validation: Integrate the aldehyde proton (CHO) and set its value to 1.00. The sum of the aromatic ring protons must equal exactly 3.00.

  • Spin-System Validation: Analyze the coupling constants ( J ). In pyrrole-2-carbaldehydes, the H-3 and H-4 protons typically appear as pairs of doublets or multiplets with matching coupling constants ( J≈3.8−4.1 Hz)[4]. If a proton exhibits a specific J -value, an adjacent proton must exhibit the exact same mathematical splitting, validating the assignment.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring high-fidelity data acquisition and interpretation.

NMR_Workflow Start Sample Preparation (5-10 mg Isomer + 0.6 mL CDCl3) LockShim Lock & Shim (Optimize Field Homogeneity) Start->LockShim Acquisition 1D 1H NMR Acquisition (ns=16, d1=2s, 298K) LockShim->Acquisition Validation Spectral Validation (TMS Calibration & Integration) Acquisition->Validation Decision Are J-couplings mathematically matched? Validation->Decision TwoD 2D NMR (COSY/HSQC) (Resolve Overlaps) Decision->TwoD No End Data Interpretation (Isomer Identification) Decision->End Yes TwoD->End

Figure 1: Self-validating 1H NMR workflow for pyrrole carbaldehyde isomer differentiation.

References
  • PubChem. "Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854." National Institutes of Health (NIH). Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation." ACS Publications. Available at: [Link]

Sources

Validation

Unveiling the Steric and Electronic Dynamics: A Comparative Guide to Methylated Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehydes are foundational scaffolds in the synthesis of pharmaceuticals, porphyrins, and advanced functional materials. However, the introduction of alkyl groups—specifically methyl groups—onto the pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrrole-2-carbaldehydes are foundational scaffolds in the synthesis of pharmaceuticals, porphyrins, and advanced functional materials. However, the introduction of alkyl groups—specifically methyl groups—onto the pyrrole ring fundamentally alters its reactivity profile. As researchers scale up syntheses or design novel active pharmaceutical ingredients (APIs), understanding the delicate balance between the electron-donating (+I) inductive effects and the steric hindrance introduced by methyl substitution is critical.

This guide provides a comprehensive comparative analysis of how methyl groups dictate the reactivity of pyrrole-2-carbaldehydes, supported by experimental data, kinetic evaluations, and self-validating protocols[1][2].

Mechanistic Causality: Steric vs. Electronic Effects

The reactivity of pyrrole-2-carbaldehydes in nucleophilic and electrophilic transformations is governed by a dual-factor system: polar (electronic) effects and steric bulk.

When a methyl group is introduced (e.g., N-methylpyrrole-2-carbaldehyde or 3,5-dimethylpyrrole-2-carbaldehyde), it exerts a +I inductive effect, increasing the overall electron density of the pyrrole ring. In electrophilic aromatic substitutions (like the Vilsmeier-Haack formylation), this electronic enrichment generally enhances nucleophilicity[1]. However, in side-chain reactions—such as the base-catalyzed condensation of the C2-aldehyde group with nucleophiles—the steric bulk of adjacent methyl groups (or the N-methyl group) can alter the transition state geometry.

Kinetic studies utilizing the Taft–Pavelich equation have demonstrated that the reactivity of these five-membered rings is highly system-dependent, relying heavily on the spatial orientation of the substituents relative to the reactive carbonyl center[2]. The N-methyl group, while electron-donating, forces a specific conformational alignment that can either shield the carbonyl carbon from nucleophilic attack or optimally position it depending on the incoming nucleophile's trajectory.

Logical Workflow of Substitution Effects

StericEffects Base Pyrrole-2-Carbaldehyde Methylation Methyl Substitution (N-CH3 or C-CH3) Base->Methylation Electronic Electronic Effect (+I) Increases Ring Nucleophilicity Methylation->Electronic Steric Steric Hindrance Alters Transition State Geometry Methylation->Steric Electrophilic Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) Rate Accelerated Electronic->Electrophilic Nucleophilic Side-Chain Condensation (e.g., with Phenylacetonitrile) Rate Modulated by Sterics Electronic->Nucleophilic Minor influence Steric->Nucleophilic

Caption: Interplay of electronic and steric effects of methyl substitution on pyrrole-2-carbaldehyde reactivity.

Comparative Data Analysis

To objectively evaluate the impact of methyl substitution, we compare the reaction kinetics of base-catalyzed condensations of various heteroaromatic aldehydes with phenylacetonitrile in methanol. The reaction follows third-order kinetics overall (first order in each reactant and the catalyst)[2].

Table 1: Relative Reactivity in Base-Catalyzed Condensation
Aldehyde SubstrateRelative Reactivity SequencePrimary Driving Factor
Pyridine-4-carbaldehydeHighestStrong electron-withdrawing ring
Furan-2-carbaldehydeHighLower aromaticity, less steric hindrance
N-Methylpyrrole-2-carbaldehyde Moderate Steric alignment + N-methyl +I effect
Pyrrole-2-carbaldehyde Lowest (among tested) Strong resonance stabilization, N-H hydrogen bonding

Data synthesized from kinetic evaluations of sodium methoxide-catalyzed condensations[2]. The N-methylated variant exhibits higher reactivity toward side-chain condensation than the unsubstituted pyrrole-2-carbaldehyde, indicating that the disruption of intermolecular hydrogen bonding and specific steric alignments outweigh the purely electron-donating nature of the methyl group in this specific pathway.

Self-Validating Experimental Protocol

To empirically observe the steric and electronic differences between pyrrole-2-carbaldehyde and N-methylpyrrole-2-carbaldehyde, the following base-catalyzed condensation with phenylacetonitrile can be executed. This protocol is designed with built-in validation checkpoints (TLC and NMR) to ensure mechanistic fidelity.

Base-Catalyzed Condensation Workflow

Reagents Required:

  • Substrate A: Pyrrole-2-carbaldehyde (1.0 eq)

  • Substrate B: N-Methylpyrrole-2-carbaldehyde (1.0 eq)

  • Nucleophile: Phenylacetonitrile (1.1 eq)

  • Catalyst: Sodium methoxide (NaOMe) (0.5 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In two separate, flame-dried 50 mL round-bottom flasks under an inert argon atmosphere, dissolve 5.0 mmol of Substrate A and Substrate B in 15 mL of anhydrous methanol, respectively.

    • Causality Check: Anhydrous conditions prevent the competitive hydrolysis of the methoxide catalyst, ensuring accurate kinetic measurements.

  • Nucleophile Addition: Add 5.5 mmol of phenylacetonitrile to each flask. Stir at 25 °C for 10 minutes to ensure complete homogenization.

  • Catalyst Initiation: Dropwise, add a standardized solution of NaOMe in MeOH (2.5 mmol) to both flasks simultaneously.

  • Kinetic Monitoring (Self-Validation): Extract 50 µL aliquots from each flask at 15-minute intervals. Quench immediately in 0.1 M HCl and analyze via HPLC or quantitative TLC.

    • Observation: The consumption of N-methylpyrrole-2-carbaldehyde will proceed at a measurably faster rate than the unsubstituted pyrrole-2-carbaldehyde[2].

  • Termination and Isolation: Once the faster reaction reaches >95% conversion, quench both reactions with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Structural Verification: Purify the crude products via flash chromatography. Utilize ¹H-NMR to confirm the formation of the α,β-unsaturated nitrile product. The vinylic proton shift will confirm the stereochemistry (typically E-isomer due to steric minimization).

Conclusion

The reactivity of pyrrole-2-carbaldehydes is not a monolithic trait but a highly tunable parameter. While the methyl group is traditionally viewed through the lens of its electron-donating inductive effect, its steric footprint plays an equally critical role. In electrophilic ring substitutions, the electronic enrichment dominates[1]; however, in side-chain nucleophilic additions, the steric disruption of hydrogen bonding networks and transition state geometries makes N-methylpyrrole-2-carbaldehyde more reactive than its unsubstituted counterpart[2]. Understanding these nuances allows researchers to rationally design synthetic routes and optimize yields for complex heterocyclic APIs.

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